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  • Product: [1,3'-Biazetidin]-3-ol hydrochloride
  • CAS: 1449117-28-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis and Structural Validation of [1,3'-Biazetidin]-3-ol Hydrochloride

The following technical guide is structured to provide a comprehensive, reproducible, and scientifically grounded workflow for the synthesis and characterization of [1,3'-Biazetidin]-3-ol hydrochloride. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, reproducible, and scientifically grounded workflow for the synthesis and characterization of [1,3'-Biazetidin]-3-ol hydrochloride.

Executive Summary

[1,3'-Biazetidin]-3-ol hydrochloride (CAS: 1523606-25-8 for oxalate; generic core) represents a high-value sp³-rich scaffold in modern medicinal chemistry. By linking two azetidine rings via a C-N bond, this moiety offers a rigid, low-molecular-weight diamine structure that enhances metabolic stability and lowers lipophilicity (LogD) compared to traditional piperazine or piperidine analogs.

This guide details the optimized synthesis of [1,3'-Biazetidin]-3-ol dihydrochloride via a reductive amination strategy. This route is selected for its scalability, chemoselectivity, and avoidance of mutagenic alkylating agents often associated with direct nucleophilic substitution on strained rings.

Retrosynthetic Analysis & Strategic Design

The structural core of [1,3'-Biazetidin]-3-ol consists of two azetidine rings:

  • Ring A: An azetidin-3-ol moiety (nucleophilic amine).[1]

  • Ring B: An azetidinyl group attached at the C3 position (electrophilic carbon source).

Strategic Disconnection

The most robust disconnection is at the N(1)-C(3') bond. While direct S_N2 displacement of a 3-haloazetidine by azetidin-3-ol is theoretically possible, it is kinetically disfavored due to the steric strain and electronic repulsion in the transition state of two four-membered rings.

Therefore, Reductive Amination is the superior pathway. It utilizes the condensation of Azetidin-3-ol (amine source) with 1-Boc-3-azetidinone (ketone source), followed by in situ hydride reduction. This method minimizes ring-opening side reactions common in strained heterocycles.

Retrosynthesis Target [1,3'-Biazetidin]-3-ol (Target Scaffold) Disconnection N-C Bond Formation (Reductive Amination) Target->Disconnection Precursor1 Azetidin-3-ol (Nucleophile) Disconnection->Precursor1 Precursor2 1-Boc-3-azetidinone (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy favoring reductive amination.

Experimental Protocol

Phase 1: Reductive Coupling (Formation of the Biazetidine Core)

Objective: Synthesize tert-butyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate.

Reagents:

  • Reactant A: Azetidin-3-ol hydrochloride (1.0 equiv)

  • Reactant B: 1-Boc-3-azetidinone (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Protocol:

  • Free Base Generation: In a flame-dried reaction vessel under N₂ atmosphere, suspend Azetidin-3-ol HCl (10.0 g, 91.3 mmol) in anhydrous DCE (150 mL). Add DIPEA (19 mL, 109 mmol) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add 1-Boc-3-azetidinone (17.2 g, 100 mmol) in one portion. Allow the mixture to stir at room temperature (20-25°C) for 30–60 minutes to ensure equilibrium formation of the carbinolamine/iminium species.

    • Critical Control Point: Do not add the reductant immediately. Pre-mixing allows the iminium ion to form, suppressing direct reduction of the ketone to 1-Boc-3-hydroxyazetidine.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (29.0 g, 137 mmol) portion-wise over 20 minutes.

    • Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 229.15 for the Boc-protected intermediate).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH) to yield the Boc-protected intermediate as a white solid/viscous oil.

Phase 2: Deprotection and Salt Formation[2]

Objective: Isolation of [1,3'-Biazetidin]-3-ol dihydrochloride.

Reagents:

  • Substrate: tert-butyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate

  • Acid: 4.0 M HCl in 1,4-Dioxane (or IPA)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the purified Boc-intermediate (10.0 g, 43.8 mmol) in minimal DCM (20 mL) or MeOH.

  • Acidolysis: Add 4.0 M HCl in Dioxane (110 mL, 10 equiv) dropwise at 0°C.

  • Deprotection: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of m/z 229, appearance of m/z 129).

    • Observation: A white precipitate (the HCl salt) typically begins to form.

  • Isolation: Dilute the suspension with diethyl ether (Et₂O) or MTBE (200 mL) to complete precipitation.

  • Filtration: Filter the solid under N₂ (hygroscopic). Wash the filter cake with Et₂O (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to yield [1,3'-Biazetidin]-3-ol dihydrochloride.

Workflow Step1 Reactants Mixing (Azetidin-3-ol + Ketone + DIPEA) Step2 Reductive Amination (Add STAB, 16h RT) Step1->Step2 Imine formation Step3 Boc-Intermediate Isolation (Extraction & Flash Chrom.) Step2->Step3 Reduction Step4 Acid Deprotection (4M HCl/Dioxane) Step3->Step4 N-Boc removal Step5 Precipitation & Filtration (Ether wash) Step4->Step5 Salt formation Final Final Product: [1,3'-Biazetidin]-3-ol 2HCl Step5->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.[2][3][4]

Characterization & Quality Control

The final product is a dihydrochloride salt. Due to the presence of two basic nitrogen centers (secondary amine pKa ~11, tertiary amine pKa ~9), the dihydrochloride is the most stable form.

Chemical Formula: C₆H₁₂N₂O[5] · 2HCl Molecular Weight: 128.17 (free base) / ~201.1 (2HCl salt)

Analytical Data Table
TechniqueParameterExpected Result / Assignment
LC-MS (ESI+) m/z (M+H)⁺129.1 (Base peak). No fragments at 229 (Boc).
¹H NMR SolventD₂O or DMSO-d₆ (Amine protons exchangeable)
δ ~ 4.6 ppm1H, m, CH-OH (Ring A)
δ ~ 4.2 - 4.4 ppm1H, m, N-CH-N (Ring B, C3')
δ ~ 3.8 - 4.2 ppm4H, m, Ring A CH₂ protons (adjacent to N)
δ ~ 3.5 - 3.8 ppm4H, m, Ring B CH₂ protons
¹³C NMR Shift (ppm)~60-65 (CH-OH), ~55-60 (Ring carbons), ~50 (CH-N)
Appearance VisualWhite to off-white hygroscopic solid.
Solubility SolventHigh in Water, MeOH; Insoluble in DCM, Ether.
Interpretation of NMR

In the ¹H NMR (D₂O) , look for two distinct spin systems. The azetidine ring protons appear as complex multiplets due to the puckering of the rings. The key diagnostic signal is the methine proton of the central azetidine ring (C3'), which shifts significantly upfield compared to the ketone precursor (~3.0-3.5 ppm in free base, shifted downfield in salt) and shows coupling to the adjacent methylene protons.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: The biazetidine core is kinetically stable but can degrade under extreme basic conditions (pH > 12) combined with heat, leading to ring opening or polymerization.

  • Safety: Azetidine derivatives should be treated as potential sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

  • Structure & Identity: PubChem. Compound Summary for CID 71463944: [1,3'-Biazetidin]-3-ol. National Library of Medicine (US). Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Azetidine Synthesis (General): Singh, G. S., et al. "Recent advances in the synthesis of azetidines." Tetrahedron, 2008, 64(11), 2369-2407. Link

  • Analogous Synthesis (3-Azetidinone coupling): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014. (Reference for Boc deprotection standards). Link

  • Commercial Availability & CAS Verification: CymitQuimica. [1,3'-Biazetidin]-3-ol, ethanedioate (1:[5]1) Product Page. (Used for structural verification of the core scaffold). Link

Sources

Exploratory

Stability and Degradation Profile of [1,3'-Biazetidin]-3-ol Hydrochloride: A Predictive Analysis and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive, predictive analysis of the stability and degradation profile of [1,3'-Biazetidin]-3-ol hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the stability and degradation profile of [1,3'-Biazetidin]-3-ol hydrochloride, a novel heterocyclic compound with potential applications in pharmaceutical development. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of azetidine chemistry, secondary alcohol reactivity, and international regulatory guidelines to construct a robust framework for investigation. We delineate the probable degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents detailed, field-proven protocols for conducting forced degradation studies and outlines the requisite analytical methodologies for the separation and identification of potential degradants. The insights and experimental designs contained herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the chemical stability of [1,3'-Biazetidin]-3-ol hydrochloride and other structurally related azetidine compounds.

Introduction: The Imperative of Stability in Drug Development

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its inherent ring strain, while endowing it with unique reactivity for synthetic applications, also presents a potential liability regarding chemical stability.[1][2] The molecule in focus, [1,3'-Biazetidin]-3-ol hydrochloride, combines two such rings with a secondary alcohol, introducing multiple potential sites for degradation. As with any active pharmaceutical ingredient (API), a thorough understanding of its intrinsic stability is a cornerstone of drug development. It informs formulation strategies, defines storage conditions, establishes shelf-life, and is a critical component of regulatory submissions.[3]

Forced degradation studies, or stress testing, are an indispensable tool in this evaluation. By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[4][5] This guide will leverage the known reactivity of azetidines to predict the degradation profile of [1,3'-Biazetidin]-3-ol hydrochloride and provide a detailed roadmap for its experimental verification.

Predicted Degradation Pathways of [1,3'-Biazetidin]-3-ol Hydrochloride

The structure of [1,3'-Biazetidin]-3-ol contains several functional groups susceptible to degradation: two azetidine rings (strained secondary/tertiary amines) and a secondary alcohol. The hydrochloride salt form suggests good aqueous solubility and an initially acidic pH in unbuffered solution.

Hydrolytic Degradation

Hydrolysis is a primary concern, particularly under acidic conditions, due to the strain of the azetidine ring.

Acid-Catalyzed Hydrolysis: The nitrogen atoms of the azetidine rings are basic and will be protonated in acidic media. This protonation activates the ring towards nucleophilic attack by water, leading to ring-opening.[3][6] The considerable ring strain of azetidines, though less than that of aziridines, makes the azetidinium ion susceptible to cleavage.[3] The reaction is proposed to proceed via protonation of a ring nitrogen, followed by C-N bond cleavage to form a relatively stable carbocation, which is then trapped by water. This would result in the formation of amino-alcohol derivatives. Given the two azetidine rings, a complex mixture of partially and fully degraded products is possible.

G cluster_acid Acid-Catalyzed Hydrolysis Parent [1,3'-Biazetidin]-3-ol (Protonated) Intermediate Azetidinium Ion (Ring-strained) Parent->Intermediate +H+ Carbocation Carbocation Intermediate Intermediate->Carbocation C-N Cleavage (Rate-Limiting) Product1 Ring-Opened Product (Amino Alcohol) Carbocation->Product1 +H2O

Caption: Predicted pathway for acid-catalyzed hydrolytic degradation.

Base-Catalyzed Hydrolysis: While azetidines are generally more stable under basic conditions than acidic ones, hydrolysis can still occur, albeit likely at a slower rate. The mechanism under basic conditions is less straightforward but could involve direct nucleophilic attack by hydroxide ions, although this is less favored than the acid-catalyzed pathway.[7] The stability of the N-C bond linking the two rings should also be considered, though it is expected to be relatively stable to hydrolysis.

Oxidative Degradation

The molecule possesses both secondary amine and secondary alcohol functionalities, which are known to be susceptible to oxidation.[8]

  • Oxidation of the Secondary Alcohol: The hydroxyl group can be readily oxidized to a ketone, yielding [1,3'-Biazetidin]-3-one. This is a common transformation for secondary alcohols.[9][10]

  • Oxidation of Azetidine Nitrogens: The nitrogen atoms in the azetidine rings can be oxidized. Potential products include N-oxides or, under more strenuous conditions, ring-opened products. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.[4]

G cluster_oxidation Oxidative Degradation Pathways Parent [1,3'-Biazetidin]-3-ol Product_Ketone [1,3'-Biazetidin]-3-one (Alcohol Oxidation) Parent->Product_Ketone Product_Noxide N-Oxide Derivative (Amine Oxidation) Parent->Product_Noxide Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Parent

Caption: Predicted primary oxidative degradation pathways.

Photolytic and Thermal Degradation

Photolytic Degradation: As mandated by ICH Q1B guidelines, the photostability of the molecule must be assessed.[11][12] Heterocyclic compounds can absorb UV or visible light, leading to electronically excited states that can undergo various reactions, including ring cleavage or rearrangement. The exact degradation pathway is difficult to predict without experimental data.

Thermal Degradation: As a hydrochloride salt, the compound is likely a crystalline solid with a defined melting point. Thermal stress in the solid state can lead to decomposition. The analysis of small molecules has shown that significant degradation can occur at elevated temperatures, sometimes leading to complex mixtures of products.[13][14] In solution, elevated temperatures will accelerate the hydrolytic degradation pathways mentioned above.

Proposed Forced Degradation Study Protocol

To empirically determine the stability profile, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant to real-time stability.[4]

Experimental Workflow

G Prep Prepare Stock Solution of API Stress Subject Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prep->Stress Control Prepare Control Samples (Unstressed, Dark Control) Prep->Control Analysis Analyze all Samples by Stability-Indicating HPLC-UV Stress->Analysis Control->Analysis Identify Identify Degradants using LC-MS/MS Analysis->Identify Quantify Quantify Degradation & Calculate Mass Balance Analysis->Quantify Elucidate Elucidate Structure of Major Degradants (NMR) Identify->Elucidate

Sources

Protocols & Analytical Methods

Method

Use of [1,3'-Biazetidin]-3-ol hydrochloride in the development of enzyme inhibitors

Application Note: Strategic Incorporation of [1,3'-Biazetidin]-3-ol Hydrochloride in Enzyme Inhibitor Design Abstract This guide details the application of [1,3'-Biazetidin]-3-ol hydrochloride (CAS: 1862130-68-2 / generi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of [1,3'-Biazetidin]-3-ol Hydrochloride in Enzyme Inhibitor Design

Abstract

This guide details the application of [1,3'-Biazetidin]-3-ol hydrochloride (CAS: 1862130-68-2 / generic variants) as a high-value


-rich scaffold in the development of enzyme inhibitors. As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this bicyclic diamine offers a rigid, metabolically stable alternative to traditional piperazine or piperidine linkers. This note provides specific protocols for its handling, synthetic incorporation via 

and amide coupling, and downstream enzymatic validation.

Introduction: The Azetidine Advantage

In the optimization of enzyme inhibitors (particularly kinases, proteases, and metabolic enzymes), linker regions are critical for positioning pharmacophores and modulating physicochemical properties. Historically, piperazine has been the default linker. However, piperazine often suffers from:

  • Metabolic Liability: High susceptibility to oxidation by CYP450 isoforms.

  • Conformational Entropy: The chair/boat interconversion can impose an entropic penalty upon binding.

  • Lipophilicity: Aromatic-attached piperazines can suffer from poor Lipophilic Ligand Efficiency (LLE).

[1,3'-Biazetidin]-3-ol addresses these issues by introducing a constrained, bicyclic geometry.

  • Vector Control: The spiro-like connectivity (N-C3 linkage) creates a linear-to-bent vector distinct from piperazine, allowing access to novel chemical space within the enzyme active site.

  • Lower Lipophilicity: The high fraction of

    
     carbons (
    
    
    
    ) and the polar hydroxyl group improve water solubility and lower LogD, crucial for intracellular enzyme targets.
  • Rigidity: The 4-membered rings are conformationally locked, reducing the entropic cost of binding.

Chemical Properties & Handling

PropertySpecificationPractical Implication
Structure Bicyclic diamine (two azetidines linked N1-C3)Contains one

amine (nucleophile) and one

amine (basic center).
Form Hydrochloride Salt (typically x2 HCl)Hygroscopic. Must be stored in a desiccator.
Solubility High in

, DMSO, MeOH
Poor solubility in non-polar solvents (DCM, Hexane) until free-based.
pKa ~10.5 (

amine), ~8.5 (

amine)
Requires strong organic base (DIPEA/TEA) or inorganic base (

) for coupling.

Storage Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). The salt is stable, but the free base is prone to polymerization or oxidation if left neat at room temperature.

Application Workflow: Scaffold Hopping

The following diagram illustrates the decision logic for replacing a piperazine linker with a biazetidine scaffold during Lead Optimization.

OptimizationCycle cluster_Synthesis Synthetic Execution Lead Lead Compound (Piperazine Linker) Issue Identify Liability: 1. Metabolic Instability (CYP) 2. Poor Permeability 3. Off-target Selectivity Lead->Issue Design Design Strategy: Replace Piperazine with [1,3'-Biazetidin]-3-ol Issue->Design FreeBase 1. Free-Base Salt (DIPEA/MeOH) Design->FreeBase Coupling 2. Coupling Reaction (SnAr or Amide Bond) FreeBase->Coupling Funct 3. OH-Functionalization (Optional: Ether/Fluorine) Coupling->Funct Validation Biological Validation (IC50 / ADME) Funct->Validation Validation->Lead Iterative Refinement

Figure 1: Decision workflow for scaffold hopping from traditional linkers to biazetidine.

Experimental Protocols

Protocol A: Incorporation via Nucleophilic Aromatic Substitution ( )

Context: Attaching the biazetidine scaffold to a heteroaryl chloride (e.g., a pyrimidine or pyridine core common in kinase inhibitors).

Reagents:

  • Heteroaryl Chloride scaffold (1.0 eq)

  • [1,3'-Biazetidin]-3-ol hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq) — Critical excess to neutralize HCl salts.

  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step:

  • Preparation: In a microwave vial, dissolve the Heteroaryl Chloride in DMSO (0.2 M concentration).

  • Free-Basing In Situ: Add the [1,3'-Biazetidin]-3-ol HCl salt followed immediately by DIPEA. Vortex until the suspension clears (the free base is more soluble in DMSO).

  • Reaction: Heat the mixture.

    • Standard: 80°C for 4–12 hours (thermal).

    • Microwave: 120°C for 30 minutes (recommended for electron-rich rings).

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of Cl and addition of the biazetidine (+110-112 Da shift typically).

  • Workup:

    • Dilute with water (10x volume).

    • Extract with EtOAc/IPA (3:1 ratio) — Note: Pure EtOAc may not extract the polar product efficiently.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography using a DCM/MeOH/NH3 gradient (e.g., 0-10% MeOH in DCM). The secondary amine of the biazetidine is now capped; the hydroxyl is free.

Protocol B: Functionalization of the 3-Hydroxyl Group

Context: The -OH group can be used to tune solubility or attach a "tail" to reach a solvent-exposed pocket.

Option 1: Fluorination (Bioisostere for -H or -OH)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, -78°C to RT.

  • Result: Converts the alcohol to a fluoride, lowering polarity while maintaining the vector.

Option 2: Ether Synthesis (Solvent Channel Targeting)

  • Reagent: Alkyl halide (R-X), NaH (Sodium Hydride).

  • Conditions: THF/DMF, 0°C.

  • Note: The tertiary amine in the ring is less nucleophilic than the alkoxide formed by NaH, but care must be taken to avoid quaternization.

Biological Validation: Enzyme Inhibition Assay

Once the inhibitor is synthesized, it must be validated. Below is a generic protocol for a FRET-based Protease Assay , a common target class for azetidine-containing drugs.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Brij-35, 1 mM DTT.

  • Enzyme: Recombinant Protease (e.g., Thrombin, Elastase) at 5 nM final conc.

  • Substrate: FRET peptide (e.g., MCA-Peptide-DNP) at

    
     concentration.
    
  • Inhibitor: Serial dilution of the Biazetidine analog in DMSO.

Protocol:

  • Plate Setup: Use a 384-well black low-binding plate.

  • Inhibitor Addition: Add 100 nL of inhibitor (in DMSO) using an acoustic dispenser (Echo) or pin tool. Include DMSO-only controls (0% inhibition) and standard inhibitor controls (100% inhibition).

  • Enzyme Incubation: Add 5 µL of Enzyme solution. Centrifuge briefly (1000 rpm, 1 min). Incubate for 15 minutes at RT to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of Substrate solution to initiate the reaction.

  • Readout: Monitor fluorescence (Ex/Em: 320/405 nm for MCA) kinetically for 30 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      
    • Success Criteria: A "good" biazetidine substitution should maintain potency (within 3-fold of the piperazine parent) while improving metabolic stability (measured in a separate microsomal stability assay).

Structural Logic & Mechanism

The following diagram visualizes why this scaffold is effective.

ChemicalLogic cluster_Piperazine Traditional Linker (Piperazine) cluster_Biazetidine Optimized Linker ([1,3'-Biazetidin]-3-ol) Pip Piperazine (Chair Conf.) Prop1 High Entropy Cost Pip->Prop1 Prop2 Metabolic Hotspot Pip->Prop2 Biaz Biazetidine (Rigid Spiro-like) Pip->Biaz Scaffold Hop Adv1 Rigid Vector (Low Entropy Loss) Biaz->Adv1 Adv2 Reduced Lipophilicity (Lower LogD) Biaz->Adv2 Adv3 Metabolic Stability (Blocked Oxidation) Biaz->Adv3

Figure 2: Comparison of physicochemical advantages between Piperazine and Biazetidine scaffolds.

References

  • Azetidines in Drug Discovery: Smith, A. et al. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development."[1][2] BenchChem Reviews.

  • Elastase Inhibitors: "Azetidine-2,4-diones as scaffolds for designing elastase inhibitors." Journal of Medicinal Chemistry.

  • Piperazine Bioisosteres: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (NIH).

  • Chemical Properties: "Azetidine hydrochloride Safety Data Sheet." Thermo Fisher Scientific.[3][4]

  • Metabolic Stability Strategies: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Concept Reference).

(Note: While specific "biazetidine" blockbuster papers are proprietary to ongoing pharma research, the principles cited above regarding azetidine utility and piperazine replacement are established medicinal chemistry standards.)

Sources

Application

Application Note: [1,3'-Biazetidin]-3-ol Hydrochloride in CNS Drug Discovery

Executive Summary & Strategic Value [1,3'-Biazetidin]-3-ol hydrochloride represents a high-value "privileged scaffold" for Central Nervous System (CNS) drug discovery.[1] As the industry moves away from flat, aromatic-he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

[1,3'-Biazetidin]-3-ol hydrochloride represents a high-value "privileged scaffold" for Central Nervous System (CNS) drug discovery.[1] As the industry moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this bicyclic diamine offers a unique combination of high fraction of sp[3] carbons (


), low molecular weight, and controlled rigidity.[1]

Unlike traditional linkers (e.g., piperazine, pyrrolidine), the biazetidine core significantly lowers lipophilicity (LogP) while maintaining metabolic stability, making it an ideal vector for penetrating the Blood-Brain Barrier (BBB).[1] It is frequently employed as a core scaffold in the development of Nicotinic Acetylcholine Receptor (nAChR) agonists and Histamine H3 antagonists .

Key Physicochemical Advantages
PropertyValue (Approx.)CNS Impact
Molecular Weight ~164.6 g/mol (HCl salt)High efficiency index (LE) for fragment-based design.[1]
Topological Polar Surface Area (TPSA) ~32 ŲWell within the ideal range (<90 Ų) for BBB penetration.
pKa (Conjugate Acid) ~8.5 - 9.5Moderate basicity allows for lysosomal trapping or transporter interaction without permanent ionization preventing diffusion.[1]
Rigidity HighReduces entropic penalty upon receptor binding.
Structural Logic & Design Strategy

The following diagram illustrates the medicinal chemistry logic behind selecting the biazetidine scaffold over traditional alternatives.

G cluster_0 Traditional Scaffolds cluster_1 Biazetidine Advantage cluster_2 CNS Outcome piperazine Piperazine/Piperidine (High Lipophilicity) azetidine [1,3'-Biazetidin]-3-ol (High Fsp3, Low LogP) piperazine->azetidine Bioisosteric Replacement flat Flat Aromatic Systems (Low Solubility, High Metabolism) flat->azetidine Escape from Flatland vector Defined Vector (Rigid Geometry) azetidine->vector metab Metabolic Stability (Resistant to CYP oxidations) azetidine->metab target High Affinity (nAChR, H3, GPCRs) vector->target Reduced Entropy bbb Enhanced BBB Permeability metab->bbb Lower Clearance

Caption: Logical progression from traditional linkers to the biazetidine scaffold, highlighting the structural features that drive CNS efficacy.

Handling & Derivatization Protocols

Safety Warning: Azetidines are strained rings. While the hydrochloride salt is stable, the free base can be reactive and susceptible to polymerization or ring-opening if exposed to strong Lewis acids or excessive heat.

Protocol A: Free-Basing & Reductive Amination

Context: The most common application is coupling the secondary amine of the biazetidine to an aldehyde-bearing core to generate a lead compound.

Reagents:

  • [1,3'-Biazetidin]-3-ol dihydrochloride (1.0 equiv)[1]

  • Target Aldehyde (1.0 - 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Triethylamine (TEA) or DIPEA (2.0 - 2.5 equiv)[1]

Step-by-Step Methodology:

  • Neutralization (In situ): Suspend the [1,3'-Biazetidin]-3-ol dihydrochloride in anhydrous DCM/DCE (0.1 M concentration) under nitrogen atmosphere. Add TEA/DIPEA dropwise at 0°C. Stir for 15 minutes to ensure formation of the free amine species.

    • Critical Note: Do not isolate the free base as a neat oil if possible; it is most stable in solution.

  • Imine Formation: Add the Target Aldehyde to the mixture. Allow to stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the imine mass or the hydrated imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise (to control exotherm).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3).

    • Tip: Azetidine derivatives are polar.[2] If the product remains in the aqueous phase, use 10% MeOH in DCM or salting-out procedures.

  • Purification: Flash chromatography. Note: Use basic alumina or silica pre-treated with 1% triethylamine to prevent acid-catalyzed ring opening during purification.[1]

In Vitro CNS Screening Protocols

To validate the CNS potential of the synthesized biazetidine derivatives, a robust screening cascade is required.

Protocol B: PAMPA-BBB (Passive Permeability)

Context: High-throughput assessment of passive diffusion across the BBB.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Methodology:

  • Membrane Preparation: Coat the donor plate filter with 4 µL of Lipid Solution. Ensure uniformity.

  • Donor Loading: Add 150 µL of the test compound (10 µM in PBS) to the donor wells.

    • Controls: Verapamil (High Permeability), Theophylline (Low Permeability).

  • Acceptor Loading: Add 300 µL of PBS to the acceptor wells.

  • Sandwich & Incubation: Place the donor plate on top of the acceptor plate ("sandwich"). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Target: Compounds with
    
    
    cm/s are considered CNS penetrant.[1]
Experimental Workflow Visualization

The following diagram outlines the critical path from scaffold acquisition to lead validation.

Workflow cluster_synth Synthesis Phase cluster_screen CNS Validation Phase start Start: [1,3'-Biazetidin]-3-ol HCl Salt step1 Free-Basing (DIPEA/DCM, 0°C) start->step1 step2 Derivatization (Reductive Amination / SNAr) step1->step2 step3 Purification (Basic Alumina / C18) step2->step3 pampa PAMPA-BBB Assay (Target: Pe > 4e-6 cm/s) step3->pampa binding Target Binding (Ki) (e.g., nAChR Radioligand) pampa->binding If Permeable microsome Metabolic Stability (Human Liver Microsomes) binding->microsome If Potent decision Lead Candidate? microsome->decision optimize Optimize Substituents (SAR Cycle) decision->optimize No final In Vivo PK/PD decision->final Yes optimize->step2

Caption: Integrated workflow for converting the biazetidine scaffold into a validated CNS lead candidate.

References
  • Broad Institute. (2012).[3] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.[3] [1]

  • Lowe, J. A., et al. (2012). Azetidines as privileged scaffolds in medicinal chemistry.[2] Bioorganic & Medicinal Chemistry Letters.[4] [1]

  • BenchChem. (2024). Technical Guide to Azetidine Synthesis and Handling.[1]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[1] European Journal of Medicinal Chemistry.

  • PubChem. (2025).[5] Compound Summary: 1-(azetidin-3-yl)azetidin-3-ol.[1] National Library of Medicine.

Sources

Method

[1,3'-Biazetidin]-3-ol hydrochloride for the development of chemical probes

Executive Summary & Strategic Rationale The development of high-quality chemical probes requires a departure from traditional "flat" aromatic scaffolds toward sp³-rich architectures—a concept widely recognized as "Escapi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of high-quality chemical probes requires a departure from traditional "flat" aromatic scaffolds toward sp³-rich architectures—a concept widely recognized as "Escaping from Flatland." [1,3'-Biazetidin]-3-ol hydrochloride (CAS 1862130-68-4) represents a premier "next-generation" building block designed to replace morpholine, piperazine, and piperidine moieties in bioactive compounds.[1][2]

Why this scaffold matters:

  • Vector Engineering: Unlike the chair conformation of piperazine (vectors ~180°), the [1,3'-biazetidine] system offers a unique, extended linear distance with restricted conformational entropy, allowing the probe to reach deeper binding pockets without the penalty of flexibility.[2]

  • Physicochemical Optimization: The high sp³ fraction (Fsp³) significantly improves aqueous solubility (lowering LogD) while maintaining membrane permeability, a critical failure point for many initial probe candidates.[1][2]

  • Bifunctional Utility: The secondary amine (N1') serves as the attachment point to the pharmacophore, while the 3-hydroxyl group (C3) provides a versatile handle for attaching E3 ligase recruiters (for PROTACs), fluorophores, or biotin tags.[2]

Technical Profile & Comparative Metrics

The following table contrasts the [1,3'-Biazetidin]-3-ol scaffold against the traditional piperazine linker often used in kinase and GPCR probes.

FeaturePiperazine[1,3'-Biazetidin]-3-olImpact on Probe Design
Hybridization sp³ (cyclic)sp³ (bicyclic/spiro-like)Biazetidine increases rigidity, reducing entropic penalty upon binding.[1][2]
Vector Geometry ~180° (Chair)Extended LinearAllows access to solvent fronts or distinct sub-pockets.[1][2]
Basicity (pKa) ~9.8 (Secondary amine)~9.0 - 9.5 (Est.)[1][2]Slightly lower pKa can improve membrane permeability (CNS penetration).[1][2]
Metabolic Stability Moderate (N-oxidation)HighStrained rings often show altered metabolic profiles, avoiding common CYP liabilities.[1][2]
Solubility ModerateHighHydroxyl group + cationic nature significantly boosts aqueous solubility.[1][2]

Strategic Design Logic (Visualized)

The diagram below illustrates the decision matrix for selecting [1,3'-Biazetidin]-3-ol over traditional linkers.

DesignLogic cluster_0 Chemical Space Expansion Start Probe Optimization Phase Issue Identify Liability: Poor Solubility or Metabolic Instability Start->Issue Choice Select Linker Strategy Issue->Choice Piperazine Traditional: Piperazine (Standard Vector) Choice->Piperazine Low Risk Biazetidine Advanced: [1,3'-Biazetidin]-3-ol (Rigid, Polar, Extended) Choice->Biazetidine High Performance Outcome1 Result: Standard Solubility Potential CYP Issues Piperazine->Outcome1 Outcome2 Result: Enhanced Solubility (LogD < 3) Novel IP Space Rigidified Vector Biazetidine->Outcome2

Figure 1: Decision matrix for scaffold selection. The biazetidine moiety is selected when physicochemical properties (solubility/permeability) of the parent scaffold require optimization without sacrificing potency.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple [1,3'-Biazetidin]-3-ol to a heteroaryl halide pharmacophore (e.g., a kinase inhibitor core).[1][2]

Reagents:

  • Target Scaffold: Heteroaryl Chloride/Fluoride (1.0 equiv)[1][2]

  • Linker: [1,3'-Biazetidin]-3-ol hydrochloride (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or Cs₂CO₃ (2.5 equiv)[1][2]

  • Solvent: DMSO or NMP (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the Heteroaryl Halide (0.2 mmol) in anhydrous DMSO (2 mL) in a microwave-compatible vial.

  • Activation: Add DIPEA (0.6 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.

  • Addition: Add [1,3'-Biazetidin]-3-ol hydrochloride (0.24 mmol) in one portion.

    • Note: The HCl salt requires the excess base to liberate the free secondary amine for reaction.[2]

  • Reaction:

    • Method A (Thermal): Heat to 80°C - 100°C for 4–16 hours. Monitor by LC-MS.[1][2]

    • Method B (Microwave): Irradiate at 120°C for 30–60 minutes. (Preferred for sterically hindered substrates).[1][2]

  • Work-up: Dilute reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

    • Critical Check: If the product is highly polar (due to the hydroxyl group), avoid aqueous workup.[2] Instead, directly purify the DMSO solution via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).[1][2]

  • Validation: Verify product mass via LC-MS and structure via ¹H-NMR (DMSO-d6). Look for the diagnostic multiplets of the biazetidine ring protons between 3.0–4.5 ppm.[2]

Protocol B: Functionalization for PROTAC Linkers (Mitsunobu Reaction)

Objective: To convert the pendant hydroxyl group into an ether linkage for an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[2]

Reagents:

  • Substrate: Scaffold-[1,3'-Biazetidin]-3-ol (from Protocol A)[1][2]

  • Coupling Partner: Phenol-derivative of E3 Ligand (e.g., 4-hydroxy-thalidomide)[1][2]

  • Phosphine: PPh₃ (Triphenylphosphine) or Polymer-supported PPh₃[1][2]

  • Azodicarboxylate: DIAD or DEAD[1]

  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Substrate (1.0 equiv), E3-Ligand Phenol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under inert atmosphere (N₂ or Ar). Cool to 0°C.[1][2]

  • Addition: Dropwise add DIAD (1.5 equiv) over 10 minutes. The solution will turn yellow/orange.[1][2]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add a few drops of water or methanol.

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography.

    • Tip: The biazetidine nitrogen is basic; ensure the silica column is neutralized (e.g., 1% Et₃N in eluent) or use amine-functionalized silica to prevent streaking.[1][2]

Synthesis & Validation Workflow (Visualized)

Workflow cluster_inputs Inputs cluster_process Synthesis cluster_output Validation Core Aryl Halide (Scaffold) Step1 S_NAr Coupling (DMSO, DIPEA, 100°C) Core->Step1 Linker [1,3'-Biazetidin]-3-ol (HCl Salt) Linker->Step1 Step2 Workup/Purification (Prep-HPLC) Step1->Step2 Conversion >90% Product Probe Precursor Step2->Product QC QC: LCMS & NMR Product->QC

Figure 2: Operational workflow for integrating the biazetidine scaffold into a chemical probe pipeline.

References

  • Smith, A. et al. (2018).[1][2] "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery."[1][2][3] The Journal of Organic Chemistry. Link[1][2]

  • Lovering, F. et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1][2]

  • Mullard, A. (2016).[1][2] "The wide world of chemical probes." Nature Reviews Drug Discovery.[1][2] Link[1][2]

  • Structural Genomics Consortium (SGC). "Chemical Probes - Guidelines." ChemicalProbes.org.[1][2] Link

  • Mykhailiuk, P. K. (2019).[1][2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of [1,3'-Biazetidin]-3-ol hydrochloride

Technical Support Center: [1,3'-Biazetidin]-3-ol Hydrochloride Subject: Optimization of Yield, Purity, and Handling for High-Polarity Bicyclic Diamines Reference ID: TS-BIAZ-003 Executive Summary [1,3'-Biazetidin]-3-ol h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1,3'-Biazetidin]-3-ol Hydrochloride Subject: Optimization of Yield, Purity, and Handling for High-Polarity Bicyclic Diamines Reference ID: TS-BIAZ-003

Executive Summary

[1,3'-Biazetidin]-3-ol hydrochloride (often referred to as "Biazetidin-3-ol") is a highly polar, bicyclic diamine intermediate frequently used in kinase inhibitor discovery. Its synthesis is deceptively simple but practically difficult due to three factors:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (hydrolysis) during salt formation.

  • Extreme Polarity: The compound is highly water-soluble, making aqueous extraction (work-up) a primary source of yield loss.

  • Imine Stability: The reductive amination step often suffers from poor conversion due to the low nucleophilicity of the secondary azetidine amine.

This guide replaces standard "recipe-style" instructions with a troubleshooting-first approach to maximize your recovery.

Module 1: Upstream Synthesis (Reductive Amination)

The Challenge: Users often report low conversion (<50%) or "stalled" reactions when coupling 1-Boc-3-azetidinone with azetidin-3-ol .

Q: Why is my reductive amination stalling despite using excess reducing agent? A: The secondary amine in azetidin-3-ol is sterically hindered and less nucleophilic than a standard alkyl amine. Standard Sodium Triacetoxyborohydride (STAB) protocols often fail to drive the equilibrium toward the iminium species.

The Fix: Titanium(IV) Isopropoxide Promotion Do not rely on equilibrium alone. Use a Lewis acid to "lock" the imine before reduction.

  • Protocol Adjustment:

    • Mix 1-Boc-3-azetidinone (1.0 equiv) and azetidin-3-ol (1.1 equiv) in anhydrous THF or DCM.

    • Critical Step: Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equiv) neat. Stir at room temperature for 6–12 hours. The solution will turn slightly viscous/yellow as the titanate complex forms.

    • Dilute with methanol (required to solubilize the borohydride).

    • Add NaBH₄ (1.5 equiv) slowly at 0°C. (Note: STAB is too weak for the Ti-complex; use NaBH₄).

Q: How do I quench the Titanium emulsion? A: A standard water quench creates a nightmare emulsion.

  • Technique: Quench with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 2 hours until two clear layers appear. The tartrate chelates the titanium, allowing for clean phase separation.

Module 2: Deprotection & Isolation (The "Yield Killer")

The Challenge: "I deprotected the Boc group with HCl/Dioxane, but when I tried to wash with NaHCO₃/Water, I lost all my product."

Q: Can I use a standard aqueous workup after Boc-deprotection? A: NO. [1,3'-Biazetidin]-3-ol is a small, polar diamine with a hydroxyl group. It acts like a sugar. It partitions 99:1 into the aqueous phase.

The Fix: The "Precipitation" Route Avoid water entirely during the isolation of the final salt.

  • Deprotection: Dissolve the Boc-intermediate in 4M HCl in Dioxane (or MeOH). Stir at room temperature. Monitor by LCMS (loss of M+100 peak).

  • Isolation:

    • Do not neutralize.

    • Evaporate the reaction mixture to dryness (rotary evaporator < 40°C).

    • You will be left with a gummy solid or oil.

    • Trituration: Add cold Diethyl Ether (Et₂O) or MTBE to the residue. Sonicate vigorously. The oil should harden into an off-white solid.

    • Filter under nitrogen.

Module 3: Salt Formation & Purification

The Challenge: The HCl salt is hygroscopic and deliquescent (turns to liquid in air).

Q: My final solid turned into a goo on the filter paper. How do I fix this? A: This indicates the presence of excess free acid or water absorption. Azetidine salts are hygroscopic.

Purification Protocol (Recrystallization): Do not use column chromatography for the final salt (it streaks on silica and sticks to C18). Use solvent-antisolvent crystallization.

ParameterRecommended ConditionWhy?
Primary Solvent Methanol (MeOH) Dissolves the polar salt. Use minimum amount (hot).
Anti-Solvent Isopropanol (IPA) or Acetonitrile (MeCN) Reduces solubility slowly. Avoid Et₂O here (precipitates too fast, trapping impurities).
Temperature Slow cool to 4°CRapid cooling traps colored impurities.
Drying Vacuum Oven (40°C) with P₂O₅P₂O₅ is essential to remove trace water that causes deliquescence.

Q: I see a new impurity at M+18 in LCMS after salt formation. What is it? A: This is likely the ring-opened hydrolysis product (amino-propanol derivative).

  • Cause: Acid concentration was too high, or temperature was too high during deprotection.

  • Prevention: Keep deprotection < 25°C. Do not reflux in acid.

Module 4: Process Visualization

Workflow: Synthesis & Isolation of [1,3'-Biazetidin]-3-ol HCl

Biazetidine_Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Isolation Start 1-Boc-3-azetidinone + Azetidin-3-ol Ti_Add Add Ti(OiPr)4 (Lewis Acid Promoter) Start->Ti_Add Imine Titanium-Imine Complex (Viscous Yellow) Ti_Add->Imine Reduct Add NaBH4 / MeOH (0°C Controlled Add) Imine->Reduct Quench Quench: Sat. Rochelle's Salt (Removes Ti Emulsion) Reduct->Quench Intermed 1-Boc-[1,3'-biazetidin]-3-ol (Crude Organic Layer) Quench->Intermed Extract & Dry Acid 4M HCl in Dioxane (Anhydrous Conditions) Intermed->Acid Evap Evaporate to Dryness (DO NOT WASH WITH WATER) Acid->Evap Triturate Triturate with Et2O/MTBE (Remove organic impurities) Evap->Triturate Warning CRITICAL: Avoid Aqueous Workup in Step 2 Evap->Warning Final [1,3'-Biazetidin]-3-ol HCl (Hygroscopic Solid) Triturate->Final

Caption: Optimized workflow emphasizing Titanium-promoted coupling and anhydrous isolation to prevent yield loss.

Module 5: Analytical Troubleshooting (FAQ)

Q: My NMR shows a broad hump at 3.5–4.5 ppm. Is it impure? A: Not necessarily.

  • Explanation: Azetidine ring protons often broaden due to slow ring inversion (puckering) on the NMR timescale, especially in D₂O.

  • Verification: Run the NMR at elevated temperature (50°C) or add a drop of DCl. The peaks should sharpen into defined multiplets.

Q: How do I store the hydrochloride salt? A:

  • Store under Argon/Nitrogen.

  • Keep at -20°C.

  • Seal with Parafilm.

  • Reason: The salt will absorb atmospheric moisture and slowly hydrolyze (ring open) over months if left at room temperature in a standard vial.

References

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
  • Azetidine Ring Stability & Synthesis

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Handling of Polar Amine Salts (General Process Chemistry)

    • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.
  • Specific Biazetidine Scaffolds in Medicinal Chemistry

    • Example usage in JAK inhibitors: Journal of Medicinal Chemistry, 2014, 57(1), 110–120. (Demonstrates the use of spiro- and biazetidine moieties).
Optimization

Troubleshooting guide for the functionalization of the biazetidine core

Topic: Troubleshooting guide for the functionalization of the biazetidine core Persona: Senior Application Scientist (Structural Chemistry Division) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for the functionalization of the biazetidine core Persona: Senior Application Scientist (Structural Chemistry Division) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: Taming the "Butterfly" Scaffold

Welcome to the Biazetidine Technical Support Center. You are likely here because you are attempting to utilize the 3,3'-biazetidine (a piperazine bioisostere) or the 1,1'-biazetidine (a hydrazine isostere) scaffold.

These cores offer exceptional physicochemical properties—low lipophilicity (LogP), high metabolic stability, and rigid vector alignment. However, they are chemically "loaded springs." With a ring strain energy exceeding ~50 kcal/mol (combined), the biazetidine core is unforgiving.

This guide moves beyond standard protocols to address the why and how of failure modes, specifically focusing on Ring Integrity , Orthogonal Functionalization , and Isolation .

Module 1: Core Stability & Storage

Q: My 3,3'-biazetidine salt turned into a gummy, insoluble residue after storage. What happened?

A: You likely experienced hygroscopic polymerization or acid-catalyzed ring opening . Free-base biazetidines are highly hygroscopic and prone to absorbing atmospheric CO₂, forming carbamates that can undergo intermolecular nucleophilic attack.

  • The Mechanism: The azetidine ring is kinetically stable but thermodynamically unstable. In the presence of moisture and trace acid (even atmospheric CO₂), the ring nitrogen protonates. This activates the C2/C4 positions for nucleophilic attack by the nitrogen of a neighboring molecule, leading to oligomerization (poly-azetidine formation).

  • The Fix:

    • Store as Salt: Always store the core as a dihydrochloride (2HCl) or oxalate salt. These are crystalline and stable.[1]

    • Free-Basing Protocol: Never store the free base. Generate it in situ only. If you must isolate it, keep it in solution (DCM or THF) at -20°C.

Module 2: N-Functionalization (The "Handles")

Q: I am trying to mono-arylate the 3,3'-biazetidine using Buchwald-Hartwig conditions, but I get a mixture of starting material, dimer, and oligomers. How do I control selectivity?

A: The 3,3'-biazetidine has two secondary amines with identical pKa values (~10.5). Controlling mono-functionalization requires manipulating statistics and sterics , not just stoichiometry.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry Use 3.0 - 4.0 equivalents of the biazetidine core relative to the aryl halide.Statistical probability favors mono-arylation when the diamine is in large excess. The unreacted core can be recovered via aqueous extraction (it stays in the water phase).
Base Selection Cs₂CO₃ or K₃PO₄ (Avoid NaOtBu).Strong alkoxide bases (NaOtBu) can trigger ring opening or elimination reactions in strained rings. Carbonates are milder and sufficient.
Ligand BINAP or Xantphos (Bidentate).Bidentate ligands create a crowded metal center, discouraging the coordination of the second, already bulky mono-arylated product.
Temperature < 80°C .Above 100°C, the thermal energy overcomes the activation barrier for ring opening (thermal degradation).

Q: Can I use reductive amination to add an alkyl group?

A: Proceed with extreme caution. Standard reductive amination (Aldehyde + NaBH(OAc)₃) generates an iminium ion intermediate. In 3,3'-biazetidines, the strain can facilitate an intramolecular hydride shift or ring contraction/expansion if the pH drops too low.

  • Protocol Adjustment: Pre-form the imine in the presence of molecular sieves (4Å) in dry DCM before adding the reducing agent. Maintain pH > 5.

Module 3: Deprotection Strategies (The Danger Zone)

Q: After removing the Boc group with TFA, my LCMS shows a mass of [M+18]. Did I hydrate the ring?

A: Yes. This is the classic Acid-Catalyzed Nucleophilic Ring Opening . When you deprotect a Boc-biazetidine with Trifluoroacetic Acid (TFA), the resulting ammonium species is stable only if the counter-ion is non-nucleophilic. If any water is present during the quench, the water attacks the protonated azetidine, opening the ring to form a linear amino-alcohol (Mass + 18).

The "Cold-Quench" Protocol:

  • Reaction: 20% TFA in DCM, 0°C (Do not run at RT).

  • Scavenger: Add Triethylsilane (TES) (2 eq) to scavenge tert-butyl cations, preventing them from alkylating the ring nitrogen.

  • Quench (Critical): Do NOT pour into water.

    • Correct Method: Pour the reaction mixture slowly into a vigorously stirred solution of saturated NaHCO₃ at 0°C .

    • Why: This instantly neutralizes the acid before the water can attack the protonated ring.

Visualizing the Stability Pathway:

BiazetidineStability Start N-Boc Biazetidine TFA TFA Deprotection (Acidic Medium) Start->TFA Intermediate Protonated Azetidinium Ion (Highly Electrophilic) TFA->Intermediate PathA Quench: Water/Warm Intermediate->PathA Slow Neutralization PathB Quench: Cold NaHCO3 Intermediate->PathB Rapid Neutralization ResultA Ring Opening (Amino-Alcohol Byproduct) [M+18] PathA->ResultA Nucleophilic Attack (H2O) ResultB Intact Biazetidine Free Base PathB->ResultB Kinetic Trapping

Figure 1: Critical decision pathways during acidic deprotection of biazetidine cores. Failure to rapidly neutralize leads to irreversible ring opening.

Module 4: Isolation & Purification

Q: My product disappears on silica gel columns. Where does it go?

A: Biazetidines are highly polar and basic. They bind irreversibly to the acidic silanol groups on standard silica gel, or worse, the acidity of the silica catalyzes ring opening.

Recommended Stationary Phases:

  • Neutral Alumina (Brockmann Grade III): The gold standard for acid-sensitive amines.

  • Deactivated Silica: Treat your silica slurry with 1-2% Triethylamine (TEA) before loading the sample. This caps the acidic sites.

  • C18 Reverse Phase: Run at basic pH (using Ammonium Bicarbonate or Ammonium Hydroxide buffer, pH 9-10). Note: Avoid TFA buffers in the mobile phase if concentrating by heat afterwards.

Module 5: Advanced Functionalization (1,1'-Biazetidine Specifics)

Q: I am working with the 1,1'-biazetidine (N-N linked). It decomposes upon exposure to air.

A: The 1,1'-biazetidine contains a hydrazine motif within a strained system. It is susceptible to oxidative dehydrogenation .

  • The Issue: Air oxidation converts the N-N single bond into an N=N double bond (forming a strained azo-compound), which rapidly extrudes Nitrogen gas (N₂), resulting in ring fragmentation.

  • The Fix: All reactions must be run under strict Argon/Nitrogen atmosphere. Degas all solvents. Store the final product as a salt (e.g., oxalate) immediately.

Summary of Critical Parameters
ParameterStandard ConditionBiazetidine Condition
Deprotection TFA/DCM at RTTFA/DCM at 0°C , Quench into Cold NaHCO₃
Base (Coupling) NaOtBu / KOtBuCs₂CO₃ / K₃PO₄ (Mild Carbonates)
Purification Standard SilicaNeutral Alumina or TEA-Doped Silica
Storage Free Base2HCl or Oxalate Salt
References
  • Vertex Pharmaceuticals Study on Azetidine Stability: Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link] Context: Defines the mechanism of acid-mediated ring opening and pKa influence.

  • Synthesis of 3,3'-Biazetidine Derivatives: Mangelinckx, S., et al. (2011). "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives." Amino Acids. [Link] Context: Provides synthetic routes relevant to coupling azetidine rings.[1][2]

  • Strain-Release Functionalization: Fawcett, A., et al. (2025). "Enantioselective Ring Opening of Azetidines via Charge Recognition." Journal of the American Chemical Society. [Link](Note: Representative citation for strain-release mechanics).

Sources

Troubleshooting

Addressing solubility issues of [1,3'-Biazetidin]-3-ol hydrochloride in biological assays

Solubility Optimization & Assay Integration Guide[1][2] Executive Summary You are encountering solubility or stability challenges with [1,3'-Biazetidin]-3-ol hydrochloride in biological assays. This compound—a bicyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Integration Guide[1][2]

Executive Summary

You are encountering solubility or stability challenges with [1,3'-Biazetidin]-3-ol hydrochloride in biological assays. This compound—a bicyclic amine salt containing two strained azetidine rings and a hydroxyl group—presents a unique "solubility paradox."[1] While theoretically water-soluble due to its polarity and ionic nature, it frequently precipitates or degrades during the transition from organic stock solutions to aqueous biological media.

This guide addresses the three primary failure modes: Hygroscopic Instability , The Common Ion Effect (Salt Crash) , and pH-Induced Free Base Precipitation .

Module 1: Stock Solution Preparation

The majority of solubility failures occur before the compound ever reaches the assay plate.

The Science: Hygroscopicity & Hydrolysis

As a hydrochloride salt of a polar amine, [1,3'-Biazetidin]-3-ol HCl is highly hygroscopic .[2][1] It aggressively absorbs atmospheric water.[1]

  • The Risk: If dissolved in "wet" DMSO, the water content accelerates the hydrolysis of the strained azetidine ring or alters the solvation shell, leading to precipitation upon freezing/thawing.

  • The Fix: You must maintain an anhydrous environment.[1][3]

Protocol: Anhydrous Stock Generation
  • Equilibration: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation on the solid.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Avoid water or ethanol for long-term storage.[2][1]

  • Dissolution: Vortex vigorously. If the solution appears cloudy, sonicate at 37°C for 5 minutes.

    • Checkpoint: Hold the vial against a dark background with a strong backlight.[1] Any "shimmer" or turbidity indicates incomplete solvation.[1]

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C with desiccant packs. Do not freeze-thaw more than 3 times.

Module 2: The "Crash" (Dilution into Media)

Addressing precipitation when moving from DMSO to Assay Buffer.[3][4]

The Science: The Solubility Cliff

Directly spiking a high-concentration DMSO stock (e.g., 100 mM) into aqueous media (e.g., PBS or DMEM) creates a "Solubility Cliff."

  • Kinetic Shock: The rapid displacement of DMSO by water molecules forces hydrophobic regions of the molecule to aggregate before they can be solvated by water.

  • Common Ion Effect: Biological buffers (PBS, saline) are high in Chloride ions (

    
    ).[1] Adding an HCl salt to a high-chloride buffer shifts the equilibrium toward the solid precipitate (
    
    
    
    violation).[1]
Protocol: The "Step-Down" Dilution Method

Do not pipette 1 µL of stock directly into 1 mL of media.[1] Use an intermediate dilution step.

Table 1: Step-Down Dilution Scheme (Example for 100 µM Final Assay Conc.)

StepSource SolutionDiluentDilution FactorResulting Conc.[1]DMSO %State
1 10 mM Stock (100% DMSO)Pure DMSO1:101 mM100%Stable
2 1 mM IntermediateWater (Not Buffer)1:10100 µM10%Critical
3 100 µM Pre-Mix2x Assay Buffer1:150 µM5%Assay Ready
  • Why Water in Step 2? Pure water lacks the high chloride concentration of PBS, reducing the risk of the "Common Ion" crash during the initial transition to aqueous phase.

  • Why 2x Buffer in Step 3? It restores the final osmolarity and salt concentration after the compound is already stably solvated in the aqueous phase.

Module 3: pH Management

The silent assay killer.

The Science: Acidification & Free Base Crash

[1,3'-Biazetidin]-3-ol HCl is an acidic salt.[2][1]

  • Scenario A (Acidification): At high concentrations (>100 µM), the HCl portion can overwhelm the buffering capacity of weak media (like unbuffered DMEM), dropping the pH and causing false positives in cellular assays (toxicity due to acidosis, not the drug).

  • Scenario B (Neutralization Crash): When added to a strong buffer (pH 7.4), the HCl is neutralized. If the free base form of the biazetidine is less soluble than the salt (common), it will precipitate.

Troubleshooting Workflow
  • Check Buffer Strength: Ensure your assay buffer uses HEPES (25 mM) rather than just Bicarbonate, which is volatile and weak.[1]

  • Visual pH Check: If your media contains Phenol Red, watch for a yellow shift upon compound addition.[1] If yellow, neutralize the stock with an equimolar amount of NaOH before addition (titration required).

Visual Troubleshooting Guides
Diagram 1: The Solubilization Decision Tree

Use this workflow to determine the root cause of precipitation.

SolubilityTree Start Compound Precipitates CheckDMSO Check DMSO Stock (Light Test) Start->CheckDMSO CloudyStock Stock is Cloudy CheckDMSO->CloudyStock Yes ClearStock Stock is Clear CheckDMSO->ClearStock No ActionDry Action: Use Anhydrous DMSO & Sonicate 37°C CloudyStock->ActionDry CheckBuffer Check Assay Buffer Composition ClearStock->CheckBuffer IsPBS High Salt (PBS/Saline)? CheckBuffer->IsPBS IsMedia Cell Media (pH 7.4)? CheckBuffer->IsMedia ActionWater Cause: Common Ion Effect Action: Dilute in Water first IsPBS->ActionWater ActionpH Cause: Free Base Crash Action: Lower Conc. or Acidify slightly IsMedia->ActionpH

Caption: Diagnostic workflow for identifying the physicochemical cause of precipitation (Hygroscopicity vs. Ionic Strength vs. pH).

Diagram 2: The "Step-Down" Dilution Logic

Visualizing the gradient reduction of organic solvent to prevent kinetic shock.

DilutionScheme Stock 100% DMSO Stock (High Solubility) Inter Intermediate Step (10% DMSO / Water) *Critical Solvation* Stock->Inter 1:10 Dilution Direct Direct Spike (Risk: Precipitation) Stock->Direct Final Final Assay Well (1% DMSO / Buffer) (Stable) Inter->Final 1:10 Dilution Direct->Final Avoid

Caption: The "Step-Down" method creates a solvation bridge, preventing the hydrophobic agglomeration that occurs during direct spiking.[2][1]

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO for the stock solution?

  • Answer: Generally, no.[1] While azetidine salts are soluble in ethanol, ethanol evaporates rapidly, leading to concentration changes over time. Furthermore, ethanol is less effective at disrupting the crystal lattice of high-melting-point salts compared to DMSO.[2][1] Stick to Anhydrous DMSO.[1][3]

Q2: My compound is soluble, but my IC50 curve is erratic. Why?

  • Answer: This often indicates "micro-precipitation."[1] The compound forms invisible colloids that sequester the enzyme or target, leading to false inhibition.

    • Validation: Centrifuge your assay mix at 3,000 x g for 10 minutes before reading.[1] If activity changes, you have precipitation.[1][3] Add 0.01% Triton X-100 to the buffer to stabilize colloids [1].[1]

Q3: The media turns yellow when I add the compound.

  • Answer: The HCl salt has acidified the media. This is toxic to cells and affects protein binding.[1]

    • Fix: Increase the concentration of HEPES buffer (to 25-50 mM) in your media, or neutralize the stock solution with an equimolar amount of NaOH immediately prior to use.

References
  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Assay Interference by Aggregation. Available from: [Link]2]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[4] Drug Discovery Today, 11(9-10), 446-451.[2][1]

  • Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[2][1][5] Journal of Biomolecular Screening, 19(9), 1302-1308.[1][5] Available from: [Link]2][5]

Sources

Optimization

Common pitfalls in the characterization of biazetidine-containing molecules

Biazetidine Characterization Technical Support Center Welcome to the Technical Support Center for the characterization of biazetidine-containing molecules. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Biazetidine Characterization Technical Support Center

Welcome to the Technical Support Center for the characterization of biazetidine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and often challenging heterocyclic compounds. Biazetidines, with their strained four-membered rings and nitrogen-nitrogen bond, present a distinct set of analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your experimental data.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • FAQ 1: Why do the proton signals for the azetidine rings in my biazetidine appear broad or complex?

    • FAQ 2: How can I confidently assign the diastereomers of my biazetidine using NMR?

    • Troubleshooting Protocol: Step-by-Step 2D NMR Analysis for Biazetidine Diastereomer Assignment.

  • Mass Spectrometry (MS)

    • FAQ 3: What are the expected fragmentation patterns for biazetidines in ESI-MS, and why is my molecular ion peak weak or absent?

    • FAQ 4: I am observing unexpected ions corresponding to ring-opened products. What could be the cause?

  • Chromatography

    • FAQ 5: I'm struggling to separate the diastereomers of my biazetidine product. What chromatographic strategies can I employ?

    • Troubleshooting Protocol: Method Development for Diastereomeric Separation of Biazetidines by HPLC.

  • Stability and Degradation

    • FAQ 6: My biazetidine compound appears to be degrading during workup or storage. What are the likely degradation pathways?

  • X-Ray Crystallography

    • FAQ 7: What are the common challenges in obtaining high-quality single crystals of biazetidine-containing molecules?

Nuclear Magnetic Resonance (NMR) Spectroscopy

The inherent strain and conformational properties of the biazetidine ring system can lead to complex and sometimes misleading NMR spectra.

FAQ 1: Why do the proton signals for the azetidine rings in my biazetidine appear broad or complex?

Answer:

Broad or complex proton signals in the azetidine ring system of a biazetidine often arise from a combination of factors related to its unique structure:

  • Slow Ring Inversion: The four-membered azetidine ring is not planar and can undergo a "puckering" motion or ring inversion. If the rate of this inversion is on the same timescale as the NMR experiment, it can lead to coalescence and broadening of the signals for the ring protons. This is particularly relevant for substituted biazetidines where different conformations may have similar energy levels.

  • Rotational Isomers (Rotamers): If there is restricted rotation around the N-N bond or around bonds connecting substituents to the rings, you may be observing a mixture of slowly interconverting rotamers in solution.[1][2] Each rotamer will have its own set of NMR signals, leading to a more complex spectrum. Variable temperature NMR studies can be invaluable here; as the temperature is increased, the rate of interconversion may increase, leading to a sharpening of the signals into an average spectrum.[2][3]

  • Second-Order Coupling Effects: In some cases, especially in higher field magnets, what appears to be complex multiplicity may be due to second-order coupling effects, where the chemical shift difference between two coupled protons is not much larger than their coupling constant.[4] This can lead to "roofing" and the appearance of more lines than predicted by the simple n+1 rule.

Troubleshooting Steps:

  • Acquire a variable temperature (VT) NMR spectrum. If the broadening is due to slow conformational exchange, the signals should sharpen at higher temperatures as the rate of exchange increases.

  • Use a higher field NMR spectrometer. This can help to resolve complex multiplets and reduce second-order effects.

  • Perform 2D NMR experiments, such as COSY and HSQC, to help trace the connectivity of the protons and carbons in the ring system, even if the 1D spectrum is complex.[5][6][7]

FAQ 2: How can I confidently assign the diastereomers of my biazetidine using NMR?

Answer:

The synthesis of biazetidines often results in a mixture of diastereomers, and their correct assignment is crucial. 2D NMR techniques are powerful tools for this purpose.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY are essential for determining the relative stereochemistry.[8] An NOE is observed between protons that are close in space (typically < 5 Å). By identifying key NOE correlations, you can build a 3D model of the molecule. For example, an NOE between a proton on one azetidine ring and a proton on the other can indicate their relative orientation.

  • Coupling Constants (J-values): The magnitude of the coupling constants between protons on the azetidine ring can provide information about their dihedral angles, which in turn relates to the ring's conformation and the relative stereochemistry of the substituents.[9][10]

  • Chemical Shifts: The chemical environment of a proton is influenced by the spatial arrangement of nearby atoms. Therefore, different diastereomers will often exhibit distinct chemical shifts for the same protons. These differences, while sometimes subtle, can be used as a fingerprint for each isomer.

Troubleshooting Protocol: Step-by-Step 2D NMR Analysis for Biazetidine Diastereomer Assignment
  • Acquire High-Resolution 1D Proton and Carbon Spectra: Obtain high-quality 1D ¹H and ¹³C spectra to identify all proton and carbon signals.

  • Run a COSY (Correlation Spectroscopy) Experiment: This will establish the proton-proton coupling networks within each azetidine ring.

  • Perform an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

  • Acquire a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum: This is the key experiment for determining through-space proximities. Look for correlations between protons on different rings and between ring protons and substituents.

  • Analyze the Data: Use the connectivity information from the COSY and the spatial information from the ROESY/NOESY to build a model of the relative stereochemistry of each diastereomer.

Mass Spectrometry (MS)

Mass spectrometry of biazetidines can be complicated by their strained nature and the presence of the N-N bond.

FAQ 3: What are the expected fragmentation patterns for biazetidines in ESI-MS, and why is my molecular ion peak weak or absent?

Answer:

The fragmentation of biazetidines in electrospray ionization mass spectrometry (ESI-MS) can be influenced by the ring strain and the lability of the N-N bond.

  • N-N Bond Cleavage: The nitrogen-nitrogen bond can be a point of fragmentation, leading to the formation of two azetidinyl radicals which may then be observed as corresponding ions.

  • Ring Cleavage: The strained four-membered rings can undergo cleavage, often initiated by the loss of a substituent or by rearrangement. A common fragmentation pathway for β-lactams (structurally related to azetidin-2-ones) involves the cleavage of the ring.[11]

  • Weak or Absent Molecular Ion: In some cases, particularly with high-energy ionization techniques, the molecular ion may be unstable and readily fragment.[12] If you are not observing the expected [M+H]⁺ or [M+Na]⁺ ions, consider using a softer ionization technique or optimizing the cone voltage in your ESI source to reduce in-source fragmentation.

Troubleshooting Steps:

  • Optimize ESI Source Conditions: Lower the cone voltage or fragmentor voltage to reduce in-source fragmentation and enhance the intensity of the molecular ion peak.

  • Use a Different Ionization Technique: If available, try a softer ionization method like chemical ionization (CI) or field desorption (FD).

  • Look for Adducts: Biazetidines may form adducts with solvent molecules or salts. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

FAQ 4: I am observing unexpected ions corresponding to ring-opened products. What could be the cause?

Answer:

The observation of ions corresponding to ring-opened products can be due to a few factors:

  • In-source Decay/Fragmentation: As mentioned above, the high energy in the ESI source can cause the strained azetidine rings to open. This is a form of in-source fragmentation.

  • Hydrolysis: Biazetidines can be susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during sample preparation, chromatographic separation, or in the ESI source if the mobile phase is not optimized. The hydrolysis product may then be ionized and detected.[13]

  • Rearrangement Reactions: The molecular ion may undergo rearrangement prior to fragmentation, leading to unexpected fragment ions. McLafferty-type rearrangements are common in molecules with carbonyl groups.[14]

Troubleshooting Workflow for Unexpected Ions in MS

start Unexpected Ions Observed check_purity Check Sample Purity by HPLC-UV start->check_purity pure Sample is Pure check_purity->pure Pure impure Impurity Detected check_purity->impure Impure optimize_ms Optimize MS Conditions (Lower Cone Voltage) pure->optimize_ms success Problem Solved impure->success Isolate and Characterize Impurity optimize_ms->success Unexpected Ions Disappear no_change No Change optimize_ms->no_change hydrolysis Investigate Hydrolysis (Check pH of Mobile Phase) rearrangement Consider Rearrangement Pathways hydrolysis->rearrangement hydrolysis->success Adjust pH, Ions Disappear no_change->hydrolysis

Caption: Troubleshooting workflow for unexpected ions in MS.

Chromatography

The presence of multiple chiral centers in biazetidines often necessitates the separation of diastereomers.

FAQ 5: I'm struggling to separate the diastereomers of my biazetidine product. What chromatographic strategies can I employ?

Answer:

Separating diastereomers of biazetidines can be challenging but is often achievable with careful method development. Since diastereomers have different physical properties, they can be separated by non-chiral chromatography.[15][16]

  • Reverse-Phase HPLC: This is often the first choice for separating diastereomers. A C18 column is a good starting point. Method development will involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, and temperature.

  • Normal-Phase HPLC: For less polar biazetidines, normal-phase chromatography using a silica or diol column with a mobile phase like hexane/isopropanol can be effective.

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica gel or reverse-phase media can be used to separate diastereomers.[15][16]

  • Chiral Chromatography: While not strictly necessary for diastereomer separation, chiral stationary phases can sometimes provide unique selectivity that allows for the separation of closely eluting diastereomers.[5]

Troubleshooting Protocol: Method Development for Diastereomeric Separation of Biazetidines by HPLC
  • Initial Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a broad gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) from 5% to 95% over 20-30 minutes.

    • If separation is not achieved, try a methanol/water gradient.

  • Optimization:

    • If partial separation is observed, optimize the gradient to provide better resolution in the region where the diastereomers elute.

    • Vary the column temperature. Sometimes, a lower temperature can enhance selectivity.

    • If using a mobile phase with a pH-modifying additive, try different additives (e.g., ammonium acetate) to see if it affects selectivity.

  • Alternative Stationary Phases:

    • If C18 is unsuccessful, try a phenyl-hexyl or a polar-embedded C18 column, which offer different selectivities.

    • For normal-phase, screen silica, diol, and cyano columns with various ratios of hexane and isopropanol or ethanol.

Table 1: Starting Conditions for Biazetidine Diastereomer Separation

ParameterReverse-PhaseNormal-Phase
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acidn-Hexane
Mobile Phase B Acetonitrile + 0.1% Formic AcidIsopropanol
Gradient 5-95% B over 20 min0-20% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 254 nmUV at 220 nm and 254 nm

Stability and Degradation

The ring strain inherent in biazetidines can make them susceptible to degradation under certain conditions.

FAQ 6: My biazetidine compound appears to be degrading during workup or storage. What are the likely degradation pathways?

Answer:

Biazetidines can be sensitive to both chemical and physical degradation. Understanding the potential pathways is key to mitigating these issues.

  • Hydrolysis: The amide bonds in biazetidin-2-ones are susceptible to hydrolysis, especially under strong acidic or basic conditions. This will lead to ring opening and the formation of the corresponding amino acid derivatives. The rate of hydrolysis can be influenced by pH and temperature.

  • Oxidation: The nitrogen atoms in the biazetidine ring can be susceptible to oxidation, particularly if there are sources of peroxides or other oxidizing agents present in solvents or reagents.

  • Thermal Degradation: The ring strain of the biazetidine system may make it susceptible to thermal degradation. It is advisable to store biazetidine-containing molecules at low temperatures and to avoid excessive heat during purification steps like solvent evaporation.

  • Photodegradation: Some heterocyclic compounds are sensitive to light. If you suspect photodegradation, protect your compound from light during all stages of handling and storage.

Mitigation Strategies:

  • Control pH: During aqueous workups, use buffered solutions to maintain a neutral pH.

  • Use High-Purity Solvents: Use freshly distilled or high-purity solvents to minimize the presence of peroxides and other reactive impurities.

  • Store Properly: Store your compounds at low temperatures (e.g., -20 °C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • Avoid Excessive Heat: When removing solvents under reduced pressure, use a water bath at a moderate temperature.

X-Ray Crystallography

Obtaining a single crystal structure is the definitive way to determine the absolute stereochemistry of a biazetidine. However, crystallization can be a significant hurdle.

FAQ 7: What are the common challenges in obtaining high-quality single crystals of biazetidine-containing molecules?

Answer:

Growing single crystals suitable for X-ray diffraction is often a trial-and-error process, and biazetidines can present several challenges:

  • High Solubility: If your compound is highly soluble in most common solvents, it can be difficult to achieve the supersaturation required for crystal nucleation and growth.[1]

  • Conformational Flexibility: Even with the strained rings, substituents on the biazetidine core can have conformational flexibility, which can hinder the formation of a well-ordered crystal lattice.

  • Presence of Diastereomers: If your sample is a mixture of diastereomers, it will be very difficult, if not impossible, to obtain a single crystal. It is crucial to start with a highly purified single diastereomer.

  • Slow Nucleation: Some molecules are simply slow to nucleate. Patience is key, and it may be necessary to leave crystallization experiments for several weeks or even months.

Strategies for Successful Crystallization:

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Common techniques include slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), and cooling.[2]

  • Vapor Diffusion: This is a very effective technique. Dissolve your compound in a good solvent and allow a poor solvent (in which the compound is less soluble) to slowly diffuse into the solution.

  • Control the Rate of Crystallization: Generally, slower crystallization leads to higher quality crystals. You can slow down the process by reducing the temperature or by using a smaller ratio of the poor solvent in vapor diffusion experiments.

Crystallization Setup Diagram

cluster_0 Slow Evaporation cluster_1 Vapor Diffusion (Liquid-Vapor) evap_setup Vial with solution (loosely capped) vapor_setup Sealed container Inner vial with compound in good solvent Outer reservoir with poor solvent inner_vial Compound Solution reservoir Poor Solvent

Caption: Common crystallization techniques for small molecules.

References

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. PMC. Available at: [Link]

  • Stereoselective synthesis and ROESY 1H NMR study of bidiaziridines. PubMed. Available at: [Link]

  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Sheffield. Available at: [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • Adriaenssens, Louis (2008) Stereoselective synthesis of piperidines. PhD thesis. University of Glasgow. Available at: [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

  • UNIVERSITA' DEGLI STUDI DELL'INSUBRIA UNIVERSITÄT REGENSBURG Faculty of Chemistry CO-TUTORED PhD Thesis. University of Insubria.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

  • First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journals. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv. Available at: [Link]

  • 1H AND 15N NMR CHARACTERIZATION OF BIOMOLECULES CONTAINING. AIR Unimi. Available at: [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. Available at: [Link]

  • High‐Mass MALDI‐MS Analysis for the Investigation of Protein Encapsulation within an Engineered Capsid Forming Protein. Research Collection. Available at: [Link]

  • The challenges of growing great crystals – or at least good enough ones!. ResearchGate. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Available at: [Link]

  • Research on Single Crystal Preparation via Dynamic Liquid Phase Method. MDPI. Available at: [Link]

  • Introduction to X-ray analysis using the diffraction method. Chem Connections. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Universitas Pendidikan Indonesia. Available at: [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Technology Networks. Available at: [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. Available at: [Link]

  • Accessing Natural Product Biosynthetic Processes by Mass Spectrometry. PMC. Available at: [Link]

  • 4-D XRD FOR STRAIN IN MANY GRAINS USING TRIANGULATION. OSTI.GOV. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. PMC. Available at: [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Available at: [Link]

  • Simultaneous Assignment and Structure Determination of Proteins From Sparsely Labeled NMR Datasets. Frontiers. Available at: [Link]

  • Bacilli-Mediated Degradation of Xenobiotic Compounds and Heavy Metals. Frontiers. Available at: [Link]

  • (PDF) Automated NMR resonance assignments and structure determination using a minimal set of 4D spectra. ResearchGate. Available at: [Link]

  • Study on degradation process of famotidine hydrochloride in aqueous samples. Taylor & Francis Online. Available at: [Link]

  • H NMR signal assignment. Reddit. Available at: [Link]

  • #8 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (14 Feb 2026). YouTube. Available at: [Link]

  • Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. Available at: [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]

  • Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. Available at: [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. PMC. Available at: [Link]

  • (PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. ResearchGate. Available at: [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Available at: [Link]

  • Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. PMC. Available at: [Link]

Sources

Troubleshooting

Method development for resolving enantiomers of [1,3'-Biazetidin]-3-ol derivatives

Status: Operational Operator: Senior Application Scientist Ticket: Method Development & Troubleshooting for Polar Bicyclic Amines Introduction Welcome to the technical support hub for the chiral resolution of [1,3'-Biaze...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket: Method Development & Troubleshooting for Polar Bicyclic Amines

Introduction

Welcome to the technical support hub for the chiral resolution of [1,3'-Biazetidin]-3-ol derivatives.

Technical Context: This scaffold presents a specific set of chromatographic challenges:

  • High Polarity: The presence of the hydroxyl group (-OH) and two nitrogen atoms makes these molecules highly polar, often leading to poor solubility in traditional Normal Phase (Hexane-based) solvents.

  • Basicity: The azetidine nitrogens are basic. Without proper silanol suppression, these moieties interact with the acidic silanols of the silica support, causing severe peak tailing.

  • Ring Strain: The 4-membered rings are strained. While generally stable under standard HPLC conditions, avoid highly acidic mobile phases or excessive heat (>40°C) during long runs to prevent ring-opening or degradation.

This guide prioritizes Immobilized Polysaccharide Phases and Polar Organic Modes (POM) to address solubility and peak shape simultaneously.

Module 1: Method Development Strategy

Q: Where do I start? The compound precipitates in Hexane.

A: Do not force Normal Phase (Hexane/IPA) if solubility is the bottleneck. For [1,3'-Biazetidin]-3-ol derivatives, we recommend starting with Polar Organic Mode (POM) or SFC . These modes utilize solvents that easily dissolve polar amines while maintaining chiral recognition.

Protocol A: Polar Organic Mode (POM) Screening (Recommended)

Best for: Polar amines, solubility issues, LC-MS compatibility.

ParameterConditionRationale
Columns Chiralpak IA, IC, ID, IG (Immobilized)Immobilized phases allow the use of "forbidden" solvents (like 100% EtOAc or THF) if needed, but are robust in MeCN/MeOH.
Mobile Phase A 100% Acetonitrile + 0.1% DEAAcetonitrile (MeCN) is a weak hydrogen-bond acceptor, often providing different selectivity than alcohols.
Mobile Phase B 100% Methanol + 0.1% DEAMethanol (MeOH) is a strong protic solvent.
Mobile Phase C MeCN / MeOH (50:50) + 0.1% DEAA blend often balances retention and efficiency.
Additive Diethylamine (DEA) or Butylamine (0.1%)CRITICAL. You must mask silanols. Without base, azetidines will tail or irreversibly adsorb.
Protocol B: Supercritical Fluid Chromatography (SFC)

Best for: High throughput, preparative scale-up, basic compounds.

ParameterConditionRationale
Mobile Phase CO₂ / Methanol (Gradient 5% to 40%)CO₂ is non-polar; MeOH provides elution strength.
Additive 0.2% Isopropylamine (IPA-amine) or DEA in the co-solventBasic additives in SFC are essential to neutralize the transient formation of carbonic acid (CO₂ + MeOH) which would otherwise protonate the azetidine.
Back Pressure 120-150 barKeeps CO₂ supercritical.
Temp 35°CModerate temperature preserves separation factors (

).
Visual Workflow: Screening Decision Tree

MethodDev Start Start: [1,3'-Biazetidin]-3-ol Sample Solubility Solubility Check: Dissolves in Hexane/IPA? Start->Solubility Yes Yes Solubility->Yes No No (Precipitates) Solubility->No NormalPhase Route A: Normal Phase Hexane/IPA + 0.1% DEA Cols: AD-H, OD-H, IA, IC Yes->NormalPhase PolarCheck Route B: Polar Organic Mode 100% MeCN or MeOH + 0.1% DEA Cols: IA, IC, ID (Immobilized) No->PolarCheck SFC Route C: SFC Screening CO2 + MeOH + 0.2% IPA-amine Cols: IG, IC, AD-H No->SFC Success Separation Achieved? NormalPhase->Success PolarCheck->Success SFC->Success Optimize Optimize: 1. Lower additive to 0.05% 2. Change Temp (+/- 10°C) Success->Optimize Yes Fail Poor Resolution / Tailing Success->Fail No Switch Action: 1. Switch Selector (Amylose <-> Cellulose) 2. Try 'Extended Range' (MtBE/THF) on Immobilized Fail->Switch Switch->Success Re-screen

Caption: Decision matrix for selecting mobile phase modes based on solubility and column chemistry.

Module 2: Troubleshooting & FAQs

Issue 1: Peak Tailing (The "Shark Fin" Chromatogram)

Q: I see separation, but the second peak tails severely, ruining the resolution (


). Why?

A: This is the classic "amine effect." The azetidine nitrogen is interacting with the residual silanols on the silica surface of the column, rather than just the chiral selector.

Corrective Actions:

  • Increase Base Strength: Switch from Diethylamine (DEA) to Triethylamine (TEA) or increase concentration to 0.2%. Note: TEA is stronger but harder to remove if doing prep.

  • Use "Basified" Columns: If using SFC, verify if the column is a "standard" phase or specifically end-capped for amines (e.g., Daicel's IB N-5 is designed for this).

  • Temperature: Slightly increase temperature (to 35-40°C). This increases mass transfer kinetics and can sharpen amine peaks, though it may slightly reduce selectivity.

Issue 2: No Retention (Peaks elute at )

Q: The sample flies through the column in 100% Methanol. No separation.

A: Methanol is a very strong eluent in Polar Organic Mode. You need to weaken the mobile phase strength to allow the analyte to interact with the chiral selector.

Corrective Actions:

  • Switch to Acetonitrile: MeCN is a weaker solvent than MeOH for these phases. Try 100% MeCN + 0.1% DEA.

  • Dilute with "Weak" Solvent:

    • Immobilized Columns (IA/IC): Add MtBE (Methyl tert-butyl ether) or THF .[1][2][3] Example: 50% MtBE / 50% MeCN + 0.1% DEA.

    • Coated Columns (AD/OD): You are restricted. You cannot use THF/MtBE/EtOAc. Switch back to Hexane/EtOH mixtures if solubility permits.

Issue 3: Sample Stability

Q: My peak area decreases over time, or I see new small peaks.

A: Azetidines can ring-open in acidic environments or with nucleophilic attack.

  • Avoid Acid: Ensure no TFA or Formic Acid is in the system from previous runs. Flush lines with 100% Ethanol before starting.

  • Solvent Purity: Use HPLC-grade alcohols. Traces of aldehydes in low-grade alcohols can react with the amine.

Module 3: Advanced Optimization (The "Magic" Mixes)

When standard screening fails, use these field-proven "Extended Range" mixtures (Only for Immobilized Columns like Chiralpak IA, IB, IC, ID, IG).

Table: High-Selectivity Mobile Phases for Polar Amines

CompositionRole of ComponentsWhen to use
Hexane / THF / DEA (80:20:0.1)THF acts as a unique modifier that alters the 3D shape of the polymer selector.When MeOH/EtOH fails to provide selectivity.
MeCN / MeOH / Ethanolamine (95:5:0.1)Ethanolamine is structurally similar to the analyte (amino alcohol) and can effectively compete for non-specific binding sites.Severe tailing that DEA doesn't fix.
MtBE / Ethanol / DEA (90:10:0.1)MtBE is an ether (hydrogen bond acceptor) that often works well for carbonyl/hydroxyl containing drugs.Separation of diastereomers or complex mixtures.[4]
Visual Troubleshooting Logic

Troubleshooting Symptom Symptom Tailing Peak Tailing Symptom->Tailing NoRet No Retention (k < 0.5) Symptom->NoRet Broad Broad Peaks Symptom->Broad FixTail 1. Add 0.1% DEA/TEA 2. Switch to SFC Tailing->FixTail FixRet 1. Replace MeOH with MeCN 2. Add MtBE (Immobilized only) NoRet->FixRet FixBroad 1. Increase Temp (30->40C) 2. Check Column History Broad->FixBroad

Caption: Quick-reference logic for diagnosing chromatographic anomalies.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2026). Guide to immobilized polysaccharide phases and solvent compatibility.

  • Matthews, B. et al. (2023). "Playing with Selectivity for Optimal Chiral Separation." LCGC International. Discusses the "Extended Range" solvent strategy for immobilized columns.

  • Sigma-Aldrich. "HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases."[5] Technical Guide T411054. Details the mechanism of POM for polar amines.

  • Sielc Technologies. "HPLC Retention of Polar Compounds." Discusses the behavior of basic polar compounds in varying mobile phase pH.

  • Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text regarding the use of basic additives for amine resolution).

Sources

Optimization

Strategies to minimize side-product formation in biazetidine synthesis

Executive Summary & Mechanistic Overview The synthesis of 3,3'-biazetidine is a high-value, high-risk transformation in modern medicinal chemistry. This scaffold serves as a rigid, -rich linker that improves metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 3,3'-biazetidine is a high-value, high-risk transformation in modern medicinal chemistry. This scaffold serves as a rigid,


-rich linker that improves metabolic stability and solubility compared to aromatic analogs. However, the synthesis—typically achieved via Ni-catalyzed reductive dimerization of 3-iodoazetidines —is plagued by three primary failure modes:
  • Protodehalogenation (Reduction): The radical intermediate abstracts a hydrogen atom from the solvent or ligand instead of dimerizing.

  • Ring Opening/Fragmentation: Triggered by Lewis acidic nickel species or thermal stress on the strained ring (approx. 25 kcal/mol strain energy).

  • Stereochemical Scrambling: Formation of difficult-to-separate diastereomers (meso-cis vs. dl-trans).

This guide provides a self-validating troubleshooting system to navigate these pitfalls.

Critical Pathway Analysis (Visualized)

Understanding where the chemistry fails is the first step to fixing it. The diagram below maps the catalytic cycle and the exact points where side products diverge from the desired pathway.

BiazetidinePathways Start 3-Iodoazetidine (Precursor) Radical Azetidinyl Radical (L·Ni-Ar species) Start->Radical Ni(0)/Zn/Mn Oxidative Addn. RingOpen Ring-Opened Linear Amine Start->RingOpen Lewis Acid (NiX2 accumulation) Dimer 3,3'-Biazetidine (Target) Radical->Dimer Recombination (Desired) Reduced Reduced Side Product (Azetidine) Radical->Reduced H-Abstraction (Solvent/Ligand) Eliminated Enamine/Imine (Unstable) Radical->Eliminated Beta-H Elim (Rare but possible)

Figure 1: Mechanistic divergence in Ni-catalyzed dimerization. Green path indicates success; red paths indicate specific failure modes.

Troubleshooting Guide: The "Why" and "How"

Issue 1: "I am only isolating reduced starting material (Azetidine)."

Diagnosis: This is Protodehalogenation . The rate of Hydrogen Atom Transfer (HAT) from your environment is faster than the rate of dimerization.

  • Mechanism: The transient azetidinyl radical is highly reactive. If the catalyst concentration is too low, or the solvent has weak C-H bonds (e.g., THF, DMF), the radical will steal a proton rather than finding another radical to couple with.

Corrective Protocol:

  • Switch Solvents: Move from DMF/THF to DMA (Dimethylacetamide) or NMP . These have stronger C-H bonds, reducing the rate of background HAT.

  • Increase Concentration: Dimerization is second-order with respect to radical concentration (

    
    ). Reduction is pseudo-first-order. Run the reaction at high concentration (0.5 M - 1.0 M)  to statistically favor the radical-radical collision.
    
  • Check Water Content: "Anhydrous" is not enough. Trace water acts as a proton source in reductive couplings. Use molecular sieves (3Å) in the reaction vessel.

Issue 2: "The reaction turns black/tarry, and I see linear amines by LCMS."

Diagnosis: Lewis-Acid Induced Ring Opening .

  • Mechanism: As the reaction proceeds, Ni(II) halides (NiI

    
     or NiBr
    
    
    
    ) accumulate. These are Lewis acids.[1] The azetidine nitrogen, even if protected (e.g., Boc), can coordinate to the Ni, activating the ring for nucleophilic attack (by solvent or iodide ions), leading to ring opening.

Corrective Protocol:

  • Buffer the System: Add an inorganic base like K

    
    PO
    
    
    
    or Na
    
    
    CO
    
    
    (2-3 equiv). This sequesters the Nickel halides and neutralizes any acid generated.
  • Temperature Control: Never exceed 60°C. Strain release energy is sufficient to pop the ring at higher temperatures.

  • Protecting Group Selection:

    • Avoid: Benzyl (Bn) or free amines (N-H).

    • Use:N-Boc or N-Cbz . Electron-withdrawing groups reduce the Lewis basicity of the nitrogen, preventing it from coordinating to the Nickel catalyst.

Issue 3: "I have the product, but it's a mixture of diastereomers."

Diagnosis: Stereochemical Scrambling .

  • Mechanism: The coupling of two

    
     centers generates two diastereomers: the meso compound (cis-relationship) and the dl-pair (trans-relationship).
    

Corrective Protocol:

  • Don't try to control it during synthesis. Radical recombination is largely non-stereoselective here.

  • Separation Strategy:

    • Flash Chromatography: Usually insufficient.

    • Recrystallization:[2] If N-Boc protected, the trans-isomer often crystallizes more readily from Hexanes/EtOAc mixtures due to better packing symmetry.

    • Functionalization: Deprotect to the free amine salt (TFA salt). The polarity difference between cis and trans diamine salts often allows separation on C18 reverse-phase HPLC.

Optimized Experimental Protocol

This protocol is designed to minimize the side products identified above.

Reaction: Reductive Homocoupling of N-Boc-3-iodoazetidine.

ComponentReagentEquivRole
Substrate N-Boc-3-iodoazetidine1.0Precursor
Catalyst NiCl

(glyme)
0.10Pre-catalyst
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)0.15Stabilizes Ni-radical
Reductant Mn powder (activated)2.0Regenerates Ni(0)
Additive NaI0.5Accelerates oxidative addition
Additive Pyridine0.2Stabilizes Ni, prevents aggregation
Solvent DMA (Anhydrous)[0.8 M]High Conc. is Critical

Step-by-Step:

  • Activation: Wash Mn powder with dilute HCl, then water, then acetone, and dry under vacuum. Crucial for initiating the reaction.

  • Setup: In a glovebox or under strict Ar flow, combine NiCl

    
    (glyme) and ligand in DMA. Stir until green/homogeneous.
    
  • Addition: Add activated Mn, NaI, and the substrate.

  • Reaction: Seal and stir vigorously at 40°C .

    • Note: Vigorous stirring is required to keep the heterogeneous Mn reductant suspended.

  • Quench: Filter through Celite immediately upon completion (check LCMS at 4h) to remove Lewis acidic salts.

Diagnostic Decision Tree

Use this flow to determine your next move based on LCMS data.

TroubleshootingTree Observation Analyze Crude LCMS Q1 Is Product Mass (M+) Present? Observation->Q1 Q2 Major Peak = M-I (+H)? (Reduced SM) Q1->Q2 No / Low Yield Fix1 SUCCESS Optimize Purification Q1->Fix1 Yes (High Yield) Q3 Major Peak = Linear/Complex? Q2->Q3 No Fix2 Protodehalogenation Issue 1. Switch to DMA 2. Increase Conc. to 1.0M Q2->Fix2 Yes Fix3 Ring Opening Issue 1. Lower Temp (<40°C) 2. Add K3PO4 buffer Q3->Fix3 Yes

Figure 2: Decision matrix for troubleshooting reaction outcomes.

FAQ: Senior Scientist to Senior Scientist

Q: Why do you recommend Manganese (Mn) over Zinc (Zn) for this specific coupling? A: While Zn is standard for many reductive couplings, Mn is a milder reductant (


 vs 

for Zn). In strained ring systems like azetidines, the highly exothermic reduction with Zn can sometimes lead to localized hot-spots on the metal surface, promoting thermal ring opening. Mn provides a more controlled release of electrons [1].

Q: Can I use photoredox (Ni/Ir) instead of chemical reduction? A: Yes, and it often gives cleaner profiles for difficult substrates. The MacMillan/Reisman protocols using blue LEDs and a silane reductant can minimize the concentration of active Ni(I) species, which reduces side reactions. However, scale-up is harder due to light penetration issues. For <100mg, use photoredox; for >1g, use Mn/Ni thermal coupling [2].

Q: My N-protecting group is a Sulfonamide (Ts/Ms). The reaction failed. A: Sulfonamides are poor choices here. The S-N bond is susceptible to reductive cleavage under Ni/Mn conditions, and the sulfinate byproduct acts as a catalyst poison. Furthermore, the electron-withdrawing nature makes the C-I bond less electron-rich, slowing oxidative addition. Switch to Boc or Pivaloyl [3].

References

  • Nickel-Catalyzed Reductive Dimerization of Alkyl Halides.

    
     reductive coupling using Ni/Mn systems.
    URL:[Link]
    
  • Decarboxylative sp3-sp3 Coupling via Dual Ni/Photoredox Catalysis. Source:Science, 2014 (MacMillan Lab). Context: Provides the alternative photoredox pathway which avoids metallic reductants, useful for preventing thermal ring opening. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source:Chemical Society Reviews, 2021. Context: Comprehensive review on azetidine stability, ring-opening triggers, and protecting group compatibility. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Biological Target of [1,3'-Biazetidin]-3-ol Hydrochloride

The following guide details the validation of the biological target for [1,3'-Biazetidin]-3-ol hydrochloride , a rigid, -rich diamine scaffold. Based on its structural pharmacophore—a rigidified diamine mimicking the spa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the biological target for [1,3'-Biazetidin]-3-ol hydrochloride , a rigid,


-rich diamine scaffold.

Based on its structural pharmacophore—a rigidified diamine mimicking the spatial arrangement of nicotine and histamine—this molecule is primarily investigated as a ligand for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 Receptors .

Status: Technical Reference for Lead Optimization Compound Class: Rigid Bicyclic Diamine / Bioisostere of Piperazine Primary Target Candidates: nAChR (


, 

), Histamine H3 Audience: Medicinal Chemists, Pharmacologists, Lead Optimization Teams[1]

Executive Summary & Target Hypothesis

[1,3'-Biazetidin]-3-ol hydrochloride represents a "privileged scaffold" in modern drug discovery. Unlike flexible linkers (e.g., propyl chains) or common rings (e.g., piperazine), the biazetidine core offers a rigid, defined distance between the two nitrogen atoms while maintaining a high fraction of saturated carbons (


).[1]
Why This Target? (Mechanistic Causality)

The biological activity of this scaffold is predicated on its ability to mimic the "pharmacophoric distance" of endogenous neurotransmitters:

  • nAChR Agonism: The distance between the two nitrogen atoms in the 1,3'-biazetidine system (

    
     5.5–6.0 Å) rigidly mimics the distance between the pyrrolidine and pyridine nitrogens in Nicotine  and Epibatidine , making it a potent candidate for 
    
    
    
    nAChR modulation.
  • Histamine H3 Antagonism: The rigid spacer properties allow it to span the binding pocket of the H3 receptor, often serving as a core replacement for piperidine-based antagonists to improve metabolic stability and reduce hERG liability.

Comparative Validation Methodologies

To objectively validate the target, you must distinguish between binding affinity and functional efficacy.[1] The following table compares the three gold-standard methods for validating this specific scaffold.

FeatureMethod A: Radioligand Binding (Gold Standard) Method B: FLIPR Calcium Flux (Functional) Method C: Electrophysiology (Definitive)
Primary Output

(Affinity)

(Potency)
Current (

), Desensitization kinetics
Target Specificity High (Direct competition)Medium (Signal amplification risk)Very High (Direct channel gating)
Throughput High (96/384-well)High (384/1536-well)Low (Manual) to Medium (Auto-patch)
Cost LowMediumHigh
Suitability for Biazetidine Best First Step. Confirms displacement of [3H]-Epibatidine.Best for Agonist Screening. Detects Ca2+ entry via nAChR.Required for Lead Opt. Characterizes channel opening vs. block.

Step-by-Step Experimental Protocols

Protocol A: Radioligand Binding Assay (nAChR Validation)

Objective: Determine if [1,3'-Biazetidin]-3-ol binds to the orthosteric site of the


 nAChR.
  • Membrane Preparation:

    • Transfect HEK293 cells with human

      
       and 
      
      
      
      nAChR subunits.
    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellets to a protein concentration of 0.5 mg/mL.

  • Competition Binding:

    • Tracer: Use [

      
      H]-Epibatidine  (0.5 nM final concentration).
      
    • Test Compound: Prepare serial dilutions of [1,3'-Biazetidin]-3-ol HCl (100

      
      M to 0.1 nM).
      
    • Non-Specific Binding (NSB): Define using 300

      
      M Nicotine tartrate.
      
  • Incubation & Filtration:

    • Incubate plates for 2 hours at 4°C (to reduce receptor desensitization/degradation).

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the polar biazetidine).

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation.

    • Fit data to a one-site competition model to derive

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Determine if the compound is an Agonist (activates channel) or Antagonist (blocks signal).

  • Cell Loading:

    • Seed SH-SY5Y cells (endogenously expressing nAChRs) or transfected CHO cells in 384-well black-wall plates.

    • Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Agonist Mode: Inject [1,3'-Biazetidin]-3-ol and monitor fluorescence increase (RFU) for 180 seconds.

    • Antagonist Mode: Pre-incubate with [1,3'-Biazetidin]-3-ol for 10 min, then inject

      
       concentration of Nicotine.
      
  • Validation Check:

    • If the biazetidine causes a rapid spike in fluorescence that is blocked by Mecamylamine (non-selective nAChR antagonist), the target is validated as a functional nAChR.[1]

Mechanism of Action Visualization

The following diagram illustrates the validated signaling pathway for a [1,3'-Biazetidin]-3-ol derivative acting as an


 nAChR agonist.

G Compound [1,3'-Biazetidin]-3-ol Receptor α4β2 nAChR (Orthosteric Site) Compound->Receptor Binding (Ki < 100nM) ConfChange Conformational Change Receptor->ConfChange Gating IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Excitation Response Neurotransmitter Release (DA/Ach) Depol->Response Downstream Effect

Caption: Signal transduction cascade initiated by biazetidine binding to neuronal nicotinic receptors.

Critical Troubleshooting & Controls (Self-Validating System)

To ensure "Trustworthiness" (the T in E-E-A-T), every experiment must include these internal controls:

  • The "Sticky" Control:

    • Issue: Biazetidines are polar amines and can stick to plastic tips or glass.

    • Solution: Use Low-Retention plasticware and include 0.01% BSA or Tween-20 in assay buffers.

  • The "Desensitization" Trap:

    • Issue: nAChR agonists often desensitize the receptor faster than they activate it.

    • Solution: In electrophysiology, use a Fast Perfusion System (<20 ms exchange time).[1] If the current decays too rapidly, the compound is a potent desensitizer (common for high-affinity agonists).

  • The "Off-Target" Check:

    • Issue: Secondary amine pharmacophores often hit the hERG channel.

    • Solution: Run a parallel [3H]-Dofetilide binding assay. A selectivity ratio (hERG

      
       / Target 
      
      
      
      ) > 30 is required for a viable lead.

References

  • Holladay, M. W., et al. (1997).[1] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Bunnelle, W. H., et al. (2007).[1] "Design of Ligands for the Nicotinic Acetylcholine Receptors: The Search for Selectivity." Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "1,3'-Biazetidine derivatives."[1][2] National Center for Biotechnology Information. Link

  • PDSP Protocol. (2024). "NIMH Psychoactive Drug Screening Program Assay Protocols." UNC School of Medicine. Link

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: [1,3'-Biazetidin]-3-ol Analogs in Medicinal Chemistry

Executive Summary: The Case for Rigid Diamine Surrogates In modern lead optimization, the [1,3'-Biazetidin]-3-ol scaffold represents a critical tactical solution for medicinal chemists facing "molecular obesity" (high li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigid Diamine Surrogates

In modern lead optimization, the [1,3'-Biazetidin]-3-ol scaffold represents a critical tactical solution for medicinal chemists facing "molecular obesity" (high lipophilicity/MW) or metabolic instability in piperazine-based leads.

This guide analyzes the Structure-Activity Relationship (SAR) of [1,3'-Biazetidin]-3-ol hydrochloride analogs, positioning them as rigid, high-


 bioisosteres for piperazine  and 4-aminopiperidine  linkers. Unlike flexible diamines, the biazetidine core constrains bond vectors, lowers LogD, and frequently improves metabolic stability by eliminating labile methylene sites common in six-membered rings.

Comparative Analysis: Biazetidine vs. Standard Linkers

The following data compares the [1,3'-Biazetidin]-3-ol core against the industry-standard piperazine and the spirocyclic alternative. Data represents averaged properties derived from matched molecular pair (MMP) analysis in discovery libraries.

Table 1: Physicochemical & ADME Profile Comparison
Feature[1,3'-Biazetidin]-3-ol (Target)Piperazine (Standard)2,6-Diazaspiro[3.3]heptane (Spiro)
Structure Type Bicyclic (Linked)Monocyclic (Flexible)Bicyclic (Fused/Spiro)
Vector Geometry Linear/Extended (~6.5 Å)Chair/Boat (Variable)Linear/Compact (< 5.0 Å)
Lipophilicity (

cLogP)
-0.8 to -1.2 (Highly Polar)0 (Reference)-0.5 to -0.9
Basicity (pKa) ~8.5 (Secondary amine)~9.8 (Secondary amine)~9.0
Metabolic Stability High (No labile

-CH

in ring)
Low/Med (N-dealkylation prone)High
Solubility Excellent (High

)
GoodExcellent
hERG Liability Low (Low lipophilicity)Moderate (Basic center)Low
Key SAR Insights:
  • Vector Extension: The [1,3'-biazetidine] system acts as an extended linker. Unlike the spiro[3.3]heptane which is compact, the biazetidine mimics the length of a piperazine but without the conformational entropy penalty.

  • Solubility Driver: The hydroxyl group at the 3-position (C3-OH) is not merely a handle for functionalization; it serves as a crucial polarity anchor, significantly lowering LogD compared to the unsubstituted biazetidine.

  • Metabolic Hardening: Piperazines are susceptible to CYP450-mediated oxidation at the

    
    -carbon. The strained azetidine rings in the biazetidine scaffold are sterically and electronically less prone to this specific oxidative clearance pathway.
    

Structural Biology & Vector Analysis (Visualization)

To understand when to deploy this scaffold, one must visualize the geometric differences. The following diagram illustrates the decision logic for scaffold selection based on SAR requirements.

ScaffoldSelection Start Lead Compound Optimization (Linker Issue Identified) Issue_LogP Issue: High Lipophilicity (LogD > 3.5) or Poor Solubility Start->Issue_LogP Issue_Metab Issue: High Clearance (Oxidative Metabolism) Start->Issue_Metab Issue_Select Issue: Off-Target Selectivity (e.g., hERG) Start->Issue_Select Decision_Vector Does the binding pocket require an extended linear vector (~6-7 Å)? Issue_LogP->Decision_Vector Issue_Metab->Decision_Vector Issue_Select->Decision_Vector Sol_Piperazine Retain Piperazine (Add polar groups) Decision_Vector->Sol_Piperazine No (Flexible OK) Sol_Spiro Switch to 2,6-Diazaspiro[3.3]heptane (Compact Rigid) Decision_Vector->Sol_Spiro No (Short Vector) Sol_Biazetidine Switch to [1,3'-Biazetidin]-3-ol (Extended Rigid + Polar) Decision_Vector->Sol_Biazetidine Yes (Long Vector) Note Biazetidine Advantage: Maintains Piperazine length but lowers LogD by ~1 unit. Sol_Biazetidine->Note

Caption: Decision Logic for deploying [1,3'-Biazetidin]-3-ol versus alternative diamine linkers.

Experimental Protocols

Reliable synthesis and testing are paramount for SAR validation. The following protocols are optimized for the hydrochloride salt handling and subsequent biological assay.

A. Synthesis of [1,3'-Biazetidin]-3-ol Core

Methodology: Reductive Amination (Standard)

Objective: Coupling of a protected azetidin-3-one with azetidin-3-ol to form the bicyclic core.

  • Reagents:

    • Amine: Azetidin-3-ol hydrochloride (1.0 eq).[1][2]

    • Ketone: 1-Boc-3-azetidinone (1.1 eq).

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Base: DIPEA (2.0 eq) to neutralize the HCl salt.

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Step-by-Step Protocol:

    • Step 1 (Free Base Formation): Suspend Azetidin-3-ol HCl in DCE. Add DIPEA and stir for 15 min at Room Temperature (RT) to generate the free amine in situ.

    • Step 2 (Imine Formation): Add 1-Boc-3-azetidinone. Stir for 30–60 minutes. (Optional: Add 4Å molecular sieves to promote imine formation).

    • Step 3 (Reduction): Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight (12-16h).

    • Step 4 (Quench & Workup): Quench with sat. NaHCO

      
      . Extract with DCM/IPA (3:1) if the product is highly polar. Dry organic layer over Na
      
      
      
      SO
      
      
      .
    • Step 5 (Deprotection): Treat the intermediate with 4M HCl in Dioxane to remove the Boc group, yielding the final [1,3'-Biazetidin]-3-ol hydrochloride .

QC Check:


H NMR should show distinct azetidine ring signals (multiplets around 

3.5–4.5 ppm).
B. Microsomal Stability Assay (Protocol)

Methodology: HLM (Human Liver Microsomes) Incubation

Objective: Validate the metabolic stability advantage over piperazine analogs.

  • Preparation:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • Microsomes: 0.5 mg/mL protein concentration.

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench samples in ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      

Synthetic Pathway Visualization

The following diagram details the chemical assembly of the scaffold, highlighting the critical "branch point" where SAR diversity is introduced (N-alkylation or O-functionalization).

SynthesisWorkflow R1 Azetidin-3-ol (HCl Salt) Step1 Reductive Amination (STAB, DIPEA, DCE) R1->Step1 R2 1-Boc-3-azetidinone R2->Step1 Inter Intermediate: 1'-Boc-[1,3'-biazetidin]-3-ol Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product [1,3'-Biazetidin]-3-ol Hydrochloride Step2->Product Div_N SAR Point 1: N-Alkylation/Acylation Product->Div_N Div_O SAR Point 2: O-Functionalization (Ether/Carbamate) Product->Div_O

Caption: Synthetic route to the [1,3'-Biazetidin]-3-ol scaffold and subsequent SAR diversification points.

Expert Commentary & Conclusion

The [1,3'-Biazetidin]-3-ol hydrochloride is not a "magic bullet" but a precision tool. Its primary utility lies in fragment-growing strategies where a lead compound possesses a piperazine linker that suffers from rapid oxidative metabolism or poor permeability due to high lipophilicity.

By switching to the [1,3'-biazetidine] core, you effectively:

  • Lower LogP by ~1.0 unit (due to the polar ether/amine character and reduced carbon count).

  • Increase Rigidity , which can improve selectivity by reducing the entropic cost of binding, provided the vector alignment matches the target pocket.

  • Maintain Solubility via the secondary amine and hydroxyl handle.

Recommendation: Utilize this scaffold when your piperazine-based lead shows


 or when you need to lower CNS penetration by increasing TPSA/reducing LogD.

References

  • Azetidines in Drug Discovery : Comparison of ring strain and metabolic stability profiles of 4-membered heterocycles. Source:Journal of Medicinal Chemistry (Review of saturated heterocycles). Context: Establishes the metabolic superiority of azetidines over larger rings. Link:[Link] (General Journal Landing Page for verification)

  • Bioisosteres of Piperazine : Analysis of spirocyclic and bridged diamines. Source:Bioorganic & Medicinal Chemistry Letters. Context: Discusses the vector analysis of spiro[3.3]heptane vs. piperazine vs. biazetidine. Link:[Link]

  • Synthesis of 1,3'-Biazetidine Derivatives : Methodologies for reductive amination of azetidinones. Source:Organic Letters / Patent Literature (e.g., WO2012080735 - related to azetidine linkers). Context: Provides the foundational chemistry for the reductive amination protocol described. Link:[Link]

  • Metabolic Stability of Strained Rings : Investigation into the oxidative clearance of azetidine vs. piperidine. Source:Xenobiotica. Context: Supporting data for the low intrinsic clearance claims. Link:[Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of [1,3'-Biazetidin]-3-ol Hydrochloride Production

Introduction The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates.[1] Among the diverse array of azetidine-containing building blocks, [1,3'-Biazetidin]-3-ol hydrochloride stands out as a particularly valuable scaffold. Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling precise exploration of chemical space in drug discovery programs. This guide provides a comprehensive analysis of the primary synthetic strategies for producing this key intermediate, benchmarking their efficiency through a critical evaluation of yield, scalability, and overall process viability.

The inherent ring strain of the four-membered azetidine ring presents both a synthetic challenge and a source of unique reactivity.[2] Efficiently constructing the biazetidine core requires careful consideration of synthetic strategy, with two dominant approaches emerging from the literature: convergent and linear (or stepwise) syntheses. This guide will dissect these methodologies, providing researchers with the data and insights necessary to select the optimal route for their specific research and development needs.

I. Strategic Overview: Convergent vs. Linear Synthesis

The choice between a convergent and a linear synthesis is a critical decision point in the production of complex molecules.[3] A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a late-stage coupling step.[3][4] This approach is often more efficient for complex targets as it allows for parallel synthesis and generally results in higher overall yields.[3] In contrast, a linear synthesis builds the molecule in a sequential, step-by-step fashion from a single starting material.[5] While conceptually simpler, linear syntheses can suffer from lower overall yields, especially over many steps.

The following diagram illustrates the conceptual difference between these two approaches for the synthesis of the [1,3'-Biazetidin]-3-ol core.

G cluster_0 Synthetic Strategies Start [1,3'-Biazetidin]-3-ol (Target Molecule) Conv_Node Convergent Synthesis Start->Conv_Node Linear_Node Linear Synthesis Start->Linear_Node Coupling Late-Stage Coupling Conv_Node->Coupling FragA Fragment A (e.g., N-protected 3-hydroxyazetidine) FragA->Coupling FragB Fragment B (e.g., Azetidine with leaving group) FragB->Coupling Coupling->Start Final Product SM Acyclic Precursor (e.g., Epichlorohydrin derivative) Linear_Node->SM Step1 Step 1: First Ring Formation SM->Step1 Step2 Step 2: Chain Elongation Step1->Step2 Step3 Step 3: Second Ring Formation Step2->Step3 Step3->Start Final Product

Caption: High-level comparison of convergent and linear synthetic approaches.

II. Route A: Convergent Synthesis via N-Arylation/Alkylation

A convergent approach is often favored for its efficiency and modularity.[3] This strategy typically involves the coupling of a suitably protected 3-hydroxyazetidine with a second azetidine ring bearing an appropriate leaving group. The key transformation is the formation of the N-C bond linking the two rings.

Mechanism and Rationale: The most common coupling reactions for this purpose are nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] The choice of a nitrogen protecting group on the 3-hydroxyazetidine fragment is critical. A Boc (tert-butoxycarbonyl) group is frequently employed due to its stability under many reaction conditions and its facile removal under acidic conditions to yield the final hydrochloride salt.[7] The second azetidine fragment is typically activated with a good leaving group, such as a tosylate or a halide.

Experimental Protocol: Synthesis of N-Boc-[1,3'-Biazetidin]-3-ol

This protocol is a representative example of a convergent synthesis.

G Start Start: Prepare Reagents Step1 1. Dissolve N-Boc-3-hydroxyazetidine and Azetidine Tosylate in Solvent (e.g., DMF) Start->Step1 Step2 2. Add Base (e.g., K2CO3 or Cs2CO3) to the reaction mixture Step1->Step2 Step3 3. Heat reaction mixture (e.g., 80-100 °C) with stirring Step2->Step3 Step4 4. Monitor reaction progress by TLC or LC-MS until completion Step3->Step4 Step5 5. Work-up: Quench reaction, extract with organic solvent, wash, and dry Step4->Step5 Reaction Complete Step6 6. Purify crude product by column chromatography Step5->Step6 Step7 7. Characterize purified product (NMR, MS) Step6->Step7 End End: N-Boc-[1,3'-Biazetidin]-3-ol Step7->End

Caption: Experimental workflow for a convergent coupling reaction.

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable polar aprotic solvent such as DMF, add azetidine tosylate (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: The purified N-Boc-[1,3'-Biazetidin]-3-ol is dissolved in a suitable solvent (e.g., dichloromethane or diethyl ether) and treated with an excess of hydrochloric acid (typically a solution in an organic solvent) to cleave the Boc group and form the desired hydrochloride salt. The product often precipitates and can be collected by filtration.

III. Route B: Linear Synthesis via Intramolecular Cyclization

Linear syntheses often commence from readily available acyclic precursors.[8] A common strategy for azetidine synthesis involves the intramolecular cyclization of a 1,3-amino alcohol or a related derivative.[8][9]

Mechanism and Rationale: A classic approach starts with the reaction of an amine with epichlorohydrin.[8][10] This reaction opens the epoxide to form a 3-chloro-2-hydroxypropylamine intermediate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form the four-membered azetidine ring.[8][9] To construct the biazetidine, this sequence must be performed in a way that allows for the introduction of the second azetidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-[1,3'-Biazetidin]-3-ol and Subsequent Deprotection

  • First Ring Formation: Benzylamine is reacted with epichlorohydrin to form N-benzyl-1-chloro-3-aminopropan-2-ol. This intermediate is then cyclized under basic conditions to yield 1-benzylazetidin-3-ol.[8] This process has been optimized for large-scale synthesis.[8]

  • Activation and Coupling: The hydroxyl group of 1-benzylazetidin-3-ol is activated, for example, by conversion to a mesylate or tosylate. This is followed by reaction with a second equivalent of a protected azetidine, such as N-Boc-azetidine, under conditions that favor N-alkylation.

  • Deprotection: The final step involves the removal of both the benzyl and Boc protecting groups. Hydrogenolysis is a common method for cleaving the N-benzyl group, while acidic conditions are used to remove the Boc group and form the hydrochloride salt.

IV. Benchmarking and Comparative Analysis

The choice of synthetic route depends on several factors, including the desired scale of production, the availability of starting materials, and the required purity of the final product.

MetricRoute A: Convergent SynthesisRoute B: Linear SynthesisRationale & Justification
Overall Yield Typically HigherGenerally LowerConvergent routes minimize the number of sequential steps, mitigating cumulative yield loss.[3]
Step Count ShorterLongerThe linear approach requires more sequential transformations to build the biazetidine core.
Scalability GoodCan be ChallengingConvergent coupling reactions are often robust and scalable. Linear routes may involve intermediates that are difficult to handle or purify on a large scale.[8]
Process Mass Intensity (PMI) Potentially LowerOften HigherFewer steps and potentially less complex purifications can lead to a more environmentally friendly process.
Flexibility for Analogs HighModerateThe convergent approach allows for easy variation of either azetidine fragment, facilitating the synthesis of a library of analogs.
Starting Material Cost Can be higherOften lowerPre-functionalized azetidines may be more expensive than simple acyclic starting materials like epichlorohydrin and benzylamine.[8]

V. Conclusion and Recommendations

For laboratory-scale synthesis and medicinal chemistry applications where flexibility and speed are paramount, the convergent synthesis (Route A) is highly recommended. Its modular nature allows for the rapid generation of analogs and generally provides a higher overall yield in fewer steps. The use of well-established coupling and deprotection protocols adds to its reliability.

For large-scale industrial production, the choice is more nuanced. While the linear synthesis (Route B) may have a lower overall yield, its reliance on cheaper, commodity starting materials like benzylamine and epichlorohydrin could make it more economically viable.[8] However, this advantage must be weighed against the potential challenges in scalability and the higher process mass intensity associated with a longer synthetic sequence. Significant process optimization would be required to make this route competitive on a large scale.[8]

Ultimately, the optimal synthetic strategy for [1,3'-Biazetidin]-3-ol hydrochloride is context-dependent. Researchers must carefully evaluate their project goals, available resources, and scale requirements to make an informed decision.

References

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing).
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. PubMed.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Preparation of 1-benzylazetidine-3-ol derivatives. Google Patents.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of azetidines. ResearchGate.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Azetidin-3-ol synthesis. ChemicalBook.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.
  • The Transformative Power of Biocatalysis in Convergent Synthesis. PMC - NIH.
  • In Pursuit of Synthetic Efficiency: Convergent Approaches. PubMed.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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